Polyethylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4, Array | |
| Record name | ETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8655 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethylene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethylene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4 | |
| Record name | Ethene, tetramer | |
| Source | CAS Common Chemistry | |
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| Record name | Ethene, dimer | |
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| Record name | Ethene, trimer | |
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| Record name | Ethene, homopolymer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1026378 | |
| Record name | Ethylene | |
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Molecular Weight |
28.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor. | |
| Record name | ETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8655 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://cameochemicals.noaa.gov/chemical/3404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethene | |
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| Record name | Ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Ethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
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| Record name | ETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/554 | |
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Boiling Point |
-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F | |
| Record name | ETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8655 | |
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| Record name | Ethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/554 | |
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Flash Point |
-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx) | |
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| Record name | Ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
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| Record name | ETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
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| Record name | ETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/554 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble) | |
| Record name | Ethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F | |
| Record name | ETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8655 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/554 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
0.98 (Air = 1), Relative vapor density (air = 1): 0.98 | |
| Record name | Ethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100 | |
| Record name | Ethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation. | |
| Record name | Ethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
74-85-1, 87701-65-3 | |
| Record name | ETHYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8655 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3404 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylene [NF] | |
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| Record name | Ethene | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene | |
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Melting Point |
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Foundational Research Perspectives on Polyethylene
Historical Trajectories and Seminal Discoveries in Polyethylene Polymerization
The history of this compound is characterized by serendipitous discoveries followed by intensive, targeted research that unlocked its industrial potential. The initial synthesis occurred in 1898 when German chemist Hans von Pechmann accidentally produced a white, waxy substance while heating diazomethane. plastitaliaspa.comtotallabsupplies.co.uk His colleagues, Eugen Bamberger and Friedrich Tschirner, identified the substance as containing long -CH2- chains and named it polymethylene. totallabsupplies.co.uk However, this discovery had little immediate industrial impact due to the instability of diazomethane. totallabsupplies.co.uk
The first industrially significant synthesis was another accidental discovery on March 27, 1933, at Imperial Chemical Industries (ICI) in England. globalplasticsheeting.comedn.com Researchers Reginald Gibson and Eric Fawcett were experimenting with a mixture of ethylene (B1197577) and benzaldehyde (B42025) at extremely high pressures (around 1,900 atmospheres) and temperatures, which resulted in the formation of a waxy, solid polymer of ethylene. totallabsupplies.co.ukicis.com The initial reactions were explosive, and the experiment was difficult to reproduce until 1935, when ICI chemist Michael Perrin developed a reproducible high-pressure synthesis method. totallabsupplies.co.ukicis.com It was discovered that trace oxygen contamination in the apparatus had acted as the initiator for the polymerization reaction. edn.comicis.com This high-pressure process became the foundation for the industrial production of what is now known as Low-Density this compound (LDPE), which began in 1939. plastitaliaspa.comtotallabsupplies.co.uk
A major breakthrough occurred in the early 1950s with the development of catalytic systems that enabled polymerization at much milder temperatures and pressures. totallabsupplies.co.uk In 1951, Robert Banks and J. Paul Hogan at Phillips Petroleum discovered a chromium trioxide-based catalyst for producing this compound at lower pressures. totallabsupplies.co.ukacs.org Shortly after, in 1953, German chemist Karl Ziegler and his colleague Erhard Holzkamp developed a catalytic system based on titanium halides and organoaluminum compounds. globalplasticsheeting.comicis.com This method produced a more linear, unbranched polymer with a higher density and greater strength, now known as High-Density this compound (HDPE). resolvemass.cabuffalo.edu Ziegler, along with Giulio Natta who expanded upon this work for other polymers, was awarded the Nobel Prize in Chemistry in 1963 for these discoveries. globalplasticsheeting.complastitaliaspa.com The Phillips and Ziegler catalysts revolutionized the this compound industry, making production less technologically demanding and expanding the range of available materials. totallabsupplies.co.ukicis.com
Table 1: Seminal Discoveries in this compound Polymerization
| Year | Scientist(s) / Company | Discovery | Significance |
|---|---|---|---|
| 1898 | Hans von Pechmann | First accidental synthesis of a similar polymer (polymethylene) from diazomethane. plastitaliaspa.comtotallabsupplies.co.uk | Initial, though not industrially viable, creation of a long-chain hydrocarbon polymer. totallabsupplies.co.uk |
| 1933 | Reginald Gibson & Eric Fawcett (ICI) | Accidental synthesis of this compound under high pressure. edn.comicis.com | First industrially practical synthesis, leading to the development of LDPE. totallabsupplies.co.uk |
| 1935 | Michael Perrin (ICI) | Developed a reproducible high-pressure synthesis method. totallabsupplies.co.uk | Enabled the first commercial-scale production of LDPE, starting in 1939. plastitaliaspa.comtotallabsupplies.co.uk |
| 1951 | Robert Banks & J. Paul Hogan (Phillips Petroleum) | Discovered a chromium-based catalyst for low-pressure polymerization. totallabsupplies.co.ukacs.org | Provided an alternative, cost-effective method for producing linear this compound. icis.com |
| 1953 | Karl Ziegler & Erhard Holzkamp | Developed titanium-based catalysts for low-pressure polymerization. globalplasticsheeting.comicis.com | Led to the creation of High-Density this compound (HDPE) with improved properties. resolvemass.cabuffalo.edu |
Thematic Evolution of this compound Research within Polymer Science
Following the foundational discoveries of polymerization methods, research in this compound evolved from a focus on basic synthesis to a more nuanced exploration of structure-property relationships, catalyst innovation, and process optimization. This thematic evolution has continuously expanded the performance and application range of this compound.
Initially, the primary distinction was between the high-pressure LDPE and the low-pressure, catalyst-derived HDPE. buffalo.edu Research during the mid-20th century centered on refining these two main types. However, the drive for materials with tailored properties led to the development of new this compound variants. In the 1970s, researchers developed Linear Low-Density this compound (LLDPE), which combined the flexibility of LDPE with the strength of HDPE by incorporating short branches into the linear polymer chain. acs.orgnih.gov Further research into catalyst technology, particularly the development of metallocene catalysts in the 1970s by Walter Kaminsky and Hansjörg Sinn, offered unprecedented control over the polymer's molecular structure. icis.comacs.org Metallocene catalysts, being single-site catalysts, allow for a narrow molecular weight distribution and a uniform comonomer incorporation, leading to polymers with enhanced clarity, toughness, and sealing properties. acs.org
The latter part of the 20th century and the early 21st century saw research focus on pushing the performance boundaries of this compound. This led to the development of Ultra-High-Molecular-Weight this compound (UHMWPE), a material with extremely long polymer chains that give it exceptional impact strength and wear resistance. researchgate.netqut.edu.au Research also explored cross-linking this compound (XLPE) to enhance its thermal and chemical resistance, making it suitable for applications like high-temperature pipe and cable insulation. researchgate.netpreprints.org
More recently, the thematic focus of this compound research has shifted significantly towards sustainability. adelaide.edu.au Recognizing the environmental persistence of this compound waste, a major research thrust is now on chemical recycling and upcycling. nih.govacs.org Scientists are investigating catalytic pyrolysis and hydrogenolysis to break down this compound waste into valuable monomers like ethylene or other useful chemicals such as propionic acid. adelaide.edu.auspecialchem.commdpi.com Another innovative research area is the synthesis of this compound-like materials that are designed for deconstruction by incorporating predetermined breaking points, such as ester groups, into the polymer chain to facilitate chemical recycling. acs.orgnih.gov
Table 2: Thematic Evolution of this compound Research
| Era | Primary Research Focus | Key Developments | Resulting Materials |
|---|---|---|---|
| 1930s-1950s | Fundamental Synthesis & Production | High-pressure free-radical polymerization; Low-pressure catalytic polymerization. totallabsupplies.co.ukacs.org | LDPE, HDPE. resolvemass.ca |
| 1960s-1980s | Catalyst & Process Refinement | Development of supported catalysts; Introduction of metallocene catalysts. acs.org | LLDPE, improved grades of HDPE/LDPE. acs.org |
| 1980s-2000s | Performance Enhancement & Specialization | Control of molecular weight and branching; Cross-linking techniques. preprints.org | UHMWPE, XLPE, metallocene PE. researchgate.netresearchgate.net |
| 2010s-Present | Sustainability & Circular Economy | Catalytic pyrolysis for chemical recycling; Upcycling into value-added chemicals; Design for recyclability. adelaide.edu.auspecialchem.comnih.gov | Recycled feedstocks, chemically recyclable polymers. nih.gov |
Interdisciplinary Research Synergies in this compound Studies
The advancement of this compound from a simple commodity plastic to a high-performance material is a testament to the power of interdisciplinary research. Synergies between polymer science and other fields have been crucial in unlocking new applications and addressing complex challenges.
Chemical Engineering and Materials Science: The partnership between polymer chemistry and chemical engineering has been fundamental since the inception of industrial this compound production. Engineers design and optimize the high-pressure reactors for LDPE and the catalytic processes for HDPE and LLDPE, ensuring safe and efficient large-scale manufacturing. acs.org Materials science provides the framework for understanding the relationship between the polymer's microstructure (crystallinity, molecular weight, branching) and its macroscopic properties (strength, stiffness, toughness). researchgate.net This synergy drives the development of advanced materials, such as UHMWPE fibers with a tensile strength greater than steel, used in applications like bulletproof vests and high-performance ropes. britannica.commdpi.com
Biomedical Engineering and Medicine: this compound's biocompatibility and durability have made it a vital material in the medical field. uq.edu.aunumberanalytics.com Research at the intersection of materials science and biomedical engineering has led to the widespread use of UHMWPE as the bearing surface in total joint replacements for hips and knees since the 1960s. researchgate.netqut.edu.au Porous high-density this compound (HDPE) is used for cranial and facial reconstruction, where its structure allows for tissue ingrowth, leading to better long-term implant stability. qut.edu.auuq.edu.au Current research focuses on creating this compound-based composites, for instance with hydroxyapatite, to create scaffolds for bone tissue engineering and regenerative medicine. numberanalytics.com
Environmental Science and Sustainable Chemistry: In response to the global challenge of plastic pollution, polymer scientists are increasingly collaborating with environmental chemists and engineers. adelaide.edu.au This synergy is driving research into the photocatalytic upcycling of this compound waste. specialchem.com For example, recent studies have demonstrated methods using light-driven photocatalysis with non-toxic catalysts like titanium dioxide to convert PE waste into valuable chemicals such as ethylene and propionic acid under ambient conditions. adelaide.edu.auspecialchem.com This waste-to-value approach is a key component of creating a circular economy for plastics. specialchem.com Furthermore, interdisciplinary efforts are essential for developing biodegradable or chemically recyclable polymers that retain the desirable properties of this compound while minimizing environmental persistence. nih.govbioengineer.org
Table 3: Examples of Interdisciplinary Research in this compound
| Collaborating Fields | Research Area | Example Application / Outcome |
|---|---|---|
| Polymer Science + Materials Science | High-Performance Fibers | Development of Ultra-High-Molecular-Weight this compound (UHMWPE) fibers for ballistic protection and durable textiles. britannica.commdpi.com |
| Polymer Science + Biomedical Engineering | Medical Implants | Use of UHMWPE in artificial hip and knee joints; Porous HDPE for facial and cranial reconstruction. researchgate.netqut.edu.auuq.edu.au |
| Polymer Science + Tissue Engineering | Regenerative Medicine | Development of this compound-based composite scaffolds to support cell growth and tissue regeneration. numberanalytics.com |
| Polymer Science + Environmental Chemistry | Waste Upcycling | Photocatalytic conversion of this compound waste into valuable chemical feedstocks like ethylene and propionic acid. adelaide.edu.auspecialchem.com |
| Polymer Science + Sustainable Chemistry | Circular Plastics | Synthesis of this compound-like polymers with in-chain cleavable links to enable efficient chemical recycling. acs.orgnih.gov |
Polyethylene Polymerization Methodologies and Mechanistic Studies
Catalytic Polymerization Systems and Advancements
Catalytic polymerization reactions are central to the industrial production of various polyethylene grades, including high-density this compound (HDPE) and linear low-density this compound (LLDPE). nih.govresearchgate.net These processes utilize transition metal catalysts, which have evolved significantly over decades to offer greater control over polymer properties. researchgate.netippi.ac.ir
Ziegler-Natta Catalysis: Mechanistic Insights and Ligand Design
Discovered by Karl Ziegler and further developed by Giulio Natta, for which they received the 1963 Nobel Prize in Chemistry, Ziegler-Natta (Z-N) catalysts revolutionized polymer science. slideshare.netwikipedia.orgillinois.edu These catalysts enabled the production of linear, high-density this compound at low pressures and temperatures, a significant advancement over the high-pressure radical processes used for low-density this compound (LDPE). utwente.nlbuffalo.edubuffalo.edu
A typical Z-N catalyst system consists of two main components: a transition metal compound from groups 4-8 (e.g., titanium tetrachloride, TiCl₄) and an organometallic co-catalyst from groups 1, 2, or 13, most commonly an organoaluminum compound like triethylaluminium (Al(C₂H₅)₃). wikipedia.orglibretexts.orgum.edu.my The catalysts can be heterogeneous (supported) or homogeneous (soluble). libretexts.org Heterogeneous systems, often based on titanium chlorides supported on magnesium chloride (MgCl₂), dominate industrial applications. wikipedia.orggoogle.com The MgCl₂ support significantly enhances the catalyst's activity. wikipedia.org
The most widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism. illinois.edu This model proposes that the organoaluminum compound alkylates the titanium center, creating an active site with a titanium-carbon bond and a vacant coordination site. illinois.edu An ethylene (B1197577) monomer then coordinates to this vacant site, followed by a migratory insertion step where the ethylene unit inserts into the Ti-C bond, thus extending the polymer chain and regenerating the vacant site for the next monomer to coordinate. wikipedia.orgillinois.edu
Table 1: Key Components of Ziegler-Natta Catalyst Systems
| Component | Example | Function |
|---|---|---|
| Transition Metal Halide | Titanium tetrachloride (TiCl₄) | Forms the primary active center. libretexts.orgum.edu.my |
| Organoaluminum Co-catalyst | Triethylaluminium (Al(C₂H₅)₃) | Alkylates the transition metal, activating the catalyst. illinois.edulibretexts.org |
| Support | Magnesium chloride (MgCl₂) | Increases the number of active sites and enhances catalyst activity. wikipedia.org |
Late Transition Metal Catalysts: Innovations in this compound Branching and Molecular Weight Regulation
Catalysts based on late transition metals, such as nickel (Ni), palladium (Pd), iron (Fe), and cobalt (Co), represent another major innovation. ippi.ac.irmdpi.comnih.gov These catalysts exhibit several unique advantages, including a higher tolerance to functional groups compared to early transition metal systems. mdpi.comnih.govresearchgate.net
A key feature of certain late transition metal catalysts, particularly α-diimine nickel complexes (Brookhart-type catalysts), is their ability to facilitate "chain-walking." chemeurope.comwikipedia.org This mechanism allows the active catalytic center to move along the polymer chain, resulting in the formation of branched this compound from ethylene alone. wikipedia.orgacs.org The degree and type of branching can be controlled by modifying the ligand structure and polymerization conditions. acs.org
These catalysts are also effective in regulating the molecular weight of this compound. researchgate.net Researchers have developed late transition metal systems capable of producing everything from low molecular weight oils to ultra-high molecular weight this compound (UHMWPE), a material known for its exceptional strength and durability. mdpi.comresearchgate.net For example, specific acenaphthene-based nickel complexes have been shown to produce UHMWPE with molecular weights exceeding 1 million g·mol⁻¹. mdpi.com Regulation of molecular weight is also achieved by varying polymerization temperature or through the use of chain transfer agents like hydrogen. buffalo.eduresearchgate.net
Sustainable and Green Chemistry Approaches in Olefin Polymerization
The polymer industry is increasingly focused on developing more sustainable and environmentally friendly processes for olefin polymerization. ippi.ac.irippi.ac.irindexcopernicus.com Green chemistry approaches aim to reduce the environmental impact by designing more efficient catalysts, using renewable resources, and operating under milder conditions. researchgate.netippi.ac.ir
Key areas of research include:
Catalyst Design: Developing highly active catalysts to maximize efficiency and reduce the amount of catalyst required, thereby minimizing residues in the final polymer. utwente.nl This includes creating non-toxic catalysts from renewable resources. ippi.ac.ir
Renewable Feedstocks: Exploring the use of bio-based monomers, such as those derived from limonene (B3431351) or β-pinene, to produce more sustainable polymers. ippi.ac.ir
Greener Processes: Investigating alternative reaction media like ionic liquids and developing photoactivated or enzyme-based catalytic systems that can operate under mild conditions, potentially reducing energy consumption. ippi.ac.irresearchgate.netippi.ac.ir
Polymerization Kinetics and Reaction Pathway Elucidation
Understanding the kinetics and reaction pathways of polymerization is crucial for controlling the process and tailoring the final polymer properties. ualberta.camdpi.com The fundamental steps of polymerization—initiation, propagation, and termination—differ significantly between free-radical and catalytic mechanisms. washington.eduaakash.ac.in
Elementary Reactions: Chain Initiation, Propagation, and Termination Mechanisms
Free-Radical Polymerization: This method, used to produce low-density this compound (LDPE), typically operates under high temperatures and pressures and is initiated by a free-radical source. researchgate.netbuffalo.eduwashington.edu
Chain Initiation: The process begins with the decomposition of an initiator molecule, such as an organic peroxide (e.g., benzoyl peroxide), to form free radicals. aakash.ac.inwordpress.compurdue.edu This reactive radical then attacks the double bond of an ethylene monomer, breaking the pi-bond and creating a new, larger radical. washington.eduwordpress.com
Chain Propagation: The newly formed radical adds to another ethylene molecule, continuing the process and rapidly extending the polymer chain. washington.eduwordpress.compurdue.edu This step can repeat thousands of times. wordpress.com A side reaction known as "backbiting" can occur, where the growing chain curls back on itself, leading to the formation of branches and resulting in the low-density structure of LDPE. wordpress.comyoutube.com
Chain Termination: The reaction stops when two free radicals combine to form a stable, non-reactive molecule with paired electrons. washington.eduwordpress.compurdue.edu
Catalytic (Coordination-Insertion) Polymerization: This mechanism is characteristic of Ziegler-Natta, metallocene, and other coordination catalysts.
Chain Initiation: As described in the Cossee-Arlman mechanism, initiation involves the formation of an active site via the reaction between the transition metal compound and the co-catalyst, resulting in a metal-alkyl bond. illinois.edu The first ethylene monomer then coordinates and inserts into this bond. wikipedia.orgillinois.edu
Chain Propagation: Subsequent monomer units repeatedly coordinate to the vacant site on the catalyst and insert into the metal-polymer bond, causing the chain to grow. wikipedia.orgulisboa.pt
Chain Termination: The growth of a polymer chain can be terminated through several pathways, collectively known as chain transfer reactions. mdpi.com These include:
β-Hydride Elimination: A hydrogen atom is transferred from the growing polymer chain to the metal center, releasing the polymer with a terminal double bond and forming a metal-hydride species that can initiate a new chain. mdpi.com
Chain Transfer to Monomer: The growing chain is transferred to an incoming monomer molecule.
Chain Transfer to Co-catalyst: The polymer chain is transferred to the organoaluminum co-catalyst (e.g., AlEt₃). mdpi.com
Chain Transfer to an External Agent: Agents like hydrogen are often intentionally added to control the molecular weight of the polymer. buffalo.edubuffalo.edu
Influence of Monomer Purity and Co-monomer Incorporation Dynamics
The purity of the ethylene monomer is a critical factor in polymerization, as impurities can significantly impact catalyst activity and the properties of the resulting polymer. Catalytic systems, particularly Ziegler-Natta and Phillips catalysts, are highly sensitive to polar compounds like water, oxygen, and carbon monoxide, which can deactivate the active catalytic sites. britannica.comacs.org Even non-polar impurities such as acetylene (B1199291) can influence the reaction; acetylene can act as an initiator to increase the reaction rate in some processes. washington.edu The rigorous purification of ethylene feedstock is therefore an essential step in industrial this compound production to ensure consistent catalyst performance and polymer quality.
The incorporation of α-olefin co-monomers, such as 1-butene, 1-hexene, or 1-octene, is a fundamental strategy for controlling the properties of this compound, particularly for producing Linear Low-Density this compound (LLDPE). mdpi.comentecpolymers.com Introducing these co-monomers creates short-chain branches along the otherwise linear polymer backbone. researchgate.net These branches disrupt the crystalline structure, leading to lower density, reduced crystallinity, and modified mechanical properties like enhanced flexibility and impact strength. mdpi.comentecpolymers.comresearchgate.net
The efficiency of co-monomer incorporation varies significantly depending on the catalyst system employed. Metallocene catalysts, known for their single-site nature, generally exhibit more uniform co-monomer distribution compared to multi-sited Ziegler-Natta or Phillips catalysts. nih.govgrace.com This uniformity results in polymers with a narrow chemical composition distribution and highly controlled properties. nih.gov The type of co-monomer also plays a crucial role; for instance, ethylene/1-hexene copolymers have been shown to exhibit higher tensile strength compared to ethylene/1-butene copolymers with similar co-monomer content. researchgate.net An interesting phenomenon known as "reverse co-monomer incorporation," where longer polymer chains incorporate more branches, has been observed with modified Phillips catalysts, challenging traditional polymerization dynamics. nih.govresearchgate.net This effect is boosted when the co-monomer is generated in situ within the catalyst particle. nih.govresearchgate.net
| Co-monomer | Typical Catalyst System | Primary Effect on this compound | Reference |
|---|---|---|---|
| 1-Butene | Ziegler-Natta, Phillips, Metallocene | Reduces density and crystallinity; creates short ethyl branches. | researchgate.net |
| 1-Hexene | Ziegler-Natta, Phillips, Metallocene | Effectively lowers density; creates short butyl branches, often resulting in improved mechanical properties over 1-butene. | researchgate.netyoutube.com |
| 1-Octene | Metallocene, Ziegler-Natta | Significantly reduces density and crystallinity; creates short hexyl branches, enhancing flexibility and toughness. | mdpi.com |
| Styrene (B11656) | Metallocene-type | Introduces phenyl groups, used for creating compatibilizers for PE/PS blends. | acs.org |
Advanced this compound Architecture Synthesis
Modern polymer science has progressed beyond the synthesis of simple linear or randomly branched this compound to the creation of advanced macromolecular architectures. This pursuit is driven by the demand for materials with highly specific and superior properties that are not achievable with conventional this compound grades. dow.com By precisely controlling the arrangement of linear and branched segments and by incorporating functional groups into the polymer chain, researchers can tailor the material's performance for sophisticated applications. digitellinc.comspecialchem.com Key strategies in this field include the controlled synthesis of distinct linear and branched structures and the development of copolymerization methods to produce functionalized this compound chains. digitellinc.comnih.gov
Controlled Synthesis of Linear and Branched Polyethylenes
The synthesis of this compound with a specific architecture—either perfectly linear or with a controlled degree of branching—is crucial for tailoring its physical and mechanical properties.
Linear this compound: Strictly linear this compound, which forms the basis of High-Density this compound (HDPE), is characterized by its high crystallinity and density. researchgate.net This structure is achieved through coordination polymerization using catalysts that suppress branching reactions. Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum co-catalysts, are highly effective in producing unbranched polymer chains. researchgate.netlibretexts.org Similarly, Phillips catalysts, composed of chromium oxide on a silica (B1680970) support, are used extensively for HDPE production. wikipedia.orgcatalysis.blog More advanced methods have enabled the synthesis of highly ordered linear structures. For example, using titanocene (B72419) supported on mesoporous silica fibers, researchers have produced crystalline nanofibers of linear this compound with ultrahigh molecular weight (up to 6,200,000 g/mol ) composed predominantly of extended-chain crystals. proquest.com
Branched this compound: While the free-radical polymerization of ethylene at high pressure produces Low-Density this compound (LDPE) with a highly branched and irregular structure, modern catalysis allows for the synthesis of this compound with controlled branching. anr.frbuffalo.edu A significant breakthrough in this area involves the use of late transition-metal catalysts, such as α-diimine nickel and palladium complexes. scirp.org These catalysts can undergo a "chain-walking" process, where the catalyst moves along the polymer backbone, enabling the introduction of branches at various points. nih.govscirp.org This mechanism allows for precise control over the branching density, from lightly branched to hyperbranched structures, by adjusting polymerization conditions like temperature. nih.govscirp.orgacs.org Recently, novel catalyst systems have been developed that create long-chain branched this compound through a unique mechanism where a diene couples two growing polymer chains on the same metal center. dow.comspecialchem.com
| Catalyst System | Activator/Co-catalyst | Branching Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Pyridine-imine Ni(II) complexes | Not specified | Chain Walking | Produces highly branched (57-90 branches/1000 C) this compound with high molecular weights (105 g/mol). | nih.gov |
| Bulky α-diimine Nickel(II) | MMAO | Chain Walking | Achieves high catalytic activity (up to 1.02 × 107 g PE/(mol Ni·h)) with tunable molecular weights and branching densities. | scirp.org |
| Unsymmetrical Iminopyridyl Nickel | MAO | Chain Transfer/Walking | Generates highly branched this compound oligomers and polymers. | acs.org |
| α-diimine Palladium complex | NaBAF | Chain Walking | Synthesizes branched Ultra-High Molecular Weight this compound (UHMWPE) with Mw up to 1.57 × 106 g·mol−1. | mdpi.com |
| Dual-Chain Catalyst with Diene | Not specified | Chain Coupling | Creates novel long-chain branched architecture by coupling two growing chains on one metal center. | dow.com |
Copolymerization Strategies for Functionalized this compound Chains
Incorporating polar functional groups (e.g., hydroxyl, ester, amine) into the nonpolar this compound backbone is a major goal in polymer chemistry, as it can dramatically improve properties such as adhesion, printability, and compatibility with other materials. digitellinc.comresearchgate.net However, this presents a significant challenge because traditional early transition-metal catalysts (like Ziegler-Natta) are highly oxophilic and are readily deactivated by polar monomers. acs.org To overcome this, several advanced strategies have been developed.
One of the most successful approaches is the use of late transition-metal catalysts, particularly those based on nickel and palladium. mdpi.comnih.gov These catalysts are significantly more tolerant to heteroatom-containing functional groups, enabling the direct copolymerization of ethylene with a variety of polar vinyl monomers. mdpi.comresearchgate.net For example, iminopyridyl palladium catalysts have been used to effectively copolymerize ethylene and methyl acrylate (B77674) (MA), achieving high incorporation ratios of the polar co-monomer. acs.org This direct synthesis route has successfully produced high-molecular-weight this compound with incorporated hydroxyl groups, demonstrating that rational catalyst design can overcome the obstacles of catalyst poisoning and low molecular weight. researchgate.net
Another powerful technique is borane-mediated C1 living polymerization, also known as polyhomologation. digitellinc.com This method involves the polymerization of dimethylsulfoxonium methylide, growing the chain one carbon at a time to produce perfectly linear hydroxyl-terminated polymethylenes, which are structurally equivalent to this compound. digitellinc.com These functionalized chains serve as ideal building blocks for creating more complex architectures like block copolymers with polar segments such as polystyrene or poly(methyl methacrylate). digitellinc.com
Organometallic-mediated radical polymerization (OMRP) offers another route. Using organocobalt complexes as initiators, it is possible to first polymerize ethylene and then use the resulting cobalt-terminated polymer as a macroinitiator for the polymerization of polar vinyl monomers. acs.org This strategy has been used to synthesize novel block copolymers such as poly(vinyl acetate)-b-polyethylene for the first time. acs.org
| Strategy | Catalyst/Mediator | Functional Monomer/Group | Key Outcome | Reference |
|---|---|---|---|---|
| Direct Copolymerization | Iminopyridyl Palladium Complexes | Methyl Acrylate (MA) | Polar functionalized ethylene-MA co-oligomers with high incorporation ratios (up to 15.2 mol%). | acs.org |
| Direct Copolymerization | α-diimine based Ni/Pd catalysts | Hydroxyl-functionalized undecenol | Direct synthesis of high-molecular-weight (close to 1,000,000 Da) this compound with hydroxyl groups. | researchgate.net |
| Polyhomologation | Borane-initiated | Dimethylsulfoxonium methylide | Synthesis of well-defined, linear hydroxyl-terminated polymethylene, a precursor for block copolymers. | digitellinc.com |
| Organometallic-Mediated Radical Polymerization (OMRP) | Organocobalt Complexes | Vinyl Acetate | First synthesis of poly(vinyl acetate)-b-polyethylene block copolymers. | acs.org |
Polyethylene Macromolecular Structure: Theoretical Frameworks and Experimental Investigations
Theoretical Models of Polyethylene Chain Conformation and Morphology
The physical and mechanical characteristics of this compound are deeply rooted in the conformation of its long polymer chains and their organization into semi-crystalline morphologies. Theoretical models provide essential frameworks for understanding and predicting this intricate architecture.
The process by which this compound chains transition from a disordered, molten state into ordered, crystalline structures is fundamental to its material properties. Several theories explain this transformation.
A prominent model is the Hoffman Nucleation Theory , developed by John D. Hoffman and his colleagues. wikipedia.org This theory describes polymer crystallization as a process governed by kinetics and thermodynamics, specifically through the nucleation of chain-folded lamellae on a surface. wikipedia.org It introduces surface energy parameters to model the formation of a crystalline polymer surface. wikipedia.org The theory is foundational to understanding lamellar thickening and the Lauritzen-Hoffman growth theory, which breaks down the kinetics of polymer crystallization into the rate of initial nucleation and the subsequent lateral growth rate on that surface. wikipedia.org The transition from an amorphous to a crystalline state involves the alignment and folding of chain sections into ordered regions called lamellae. wikipedia.org These lamellae are a subset of larger structures known as spherulites. wikipedia.org
Another key concept is the multi-stage ordering process. Some theories propose that molten polymer chains first transform into a mesophase before arranging into a final, stable crystal. mdpi.com This contrasts with single-stage deposition models. mdpi.com The initial "folded chain model" was proposed after the observation of this compound single crystals and suggests that the long chains fold back on themselves to form these crystalline structures. mdpi.com
The resulting morphology is hierarchical. Chains fold to form lamellae, which are thin, plate-like crystals. These lamellae then organize into larger, often spherical, superstructures called spherulites. Spherulites grow radially from a central point, with the lamellae often twisting as they grow, creating characteristic patterns visible under polarized light microscopy. The regions between these crystalline lamellae are composed of amorphous, disordered polymer chains.
In the molten state or in solution, this compound chains are in constant, random motion. The dynamics of these chains, particularly how they interact and entangle, are crucial to the material's viscoelastic properties.
For entangled polymer melts, the concept of reptation , introduced by Pierre-Gilles de Gennes, is the prevailing model. wikipedia.orgresearchgate.net This model analogizes the movement of a long polymer chain to a snake slithering through a dense network of other chains. wikipedia.orgresearchgate.net These surrounding chains create a virtual "tube" that confines the motion of any given chain, forcing it to move primarily along its own contour. researchgate.netill.eu This reptation motion is significantly slower than free diffusion and is the primary reason for the high viscosity of polymer melts. wikipedia.org Neutron spin echo (NSE) experiments on this compound melts have corroborated the reptation model, showing that the confinement of the chains loosens as the chain length decreases. ill.euresearchgate.net
A critical parameter in this context is the entanglement molecular weight (Me) , which represents the average molecular weight between entanglement points. aps.orgacs.org These entanglements act as temporary, physical cross-links that heavily influence the melt's flow behavior and the mechanical properties of the solidified polymer. aps.orgwhiterose.ac.uk For this compound, the entanglement molecular weight has been reported to be approximately 1150-1250 g/mol in rheological studies and around 1760 g/mol in certain NMR studies, with the differences attributed to factors like chain branching and the assumptions made in different measurement techniques. acs.orgnih.gov
Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for investigating the influence of chain architecture on this compound's properties at a molecular level. ippi.ac.irmit.edu These simulations can model the crystallization process and predict how factors like chain length and branching affect the final morphology and properties. ippi.ac.irnih.gov
Simulations have been used to study homogeneous crystal nucleation, identifying the size and shape of critical nuclei required for crystallization to begin. mit.edu They have also been employed to investigate the effects of deformation, showing that stretching a this compound melt can accelerate nucleation and lead to the formation of oriented crystalline structures. aip.orgresearchgate.net The insights gained from these computational studies are valuable for designing this compound resins with specific, targeted properties. nih.govresearchgate.netacs.orgrsc.org
Advanced Methodologies for this compound Structural Characterization
A variety of sophisticated analytical techniques are necessary to experimentally determine the complex, hierarchical structure of this compound, from the molecular scale of chain branching to the larger supramolecular organization.
Spectroscopic methods provide detailed chemical information about the this compound macromolecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a premier technique for the detailed analysis of polymer microstructure, particularly for identifying and quantifying short- and long-chain branches. acs.orgmdpi.comintertek.com Different types of branches (e.g., methyl, ethyl, butyl, hexyl) and their positions along the polymer backbone can be distinguished, which is critical for differentiating between grades like high-density (HDPE), low-density (LDPE), and linear low-density this compound (LLDPE). intertek.compsu.edu While powerful, the method can be limited by resolution and the long analysis times required, sometimes exceeding 12 hours. mdpi.comacs.org
Fourier Transform Infrared (FTIR) spectroscopy is another essential tool, often used for its speed and simplicity. researchgate.netspectra-analysis.com It is effective for identifying specific functional groups and can be used to determine the methyl content in this compound. spectra-analysis.com FTIR can also detect oxidation in this compound, identified by the appearance of carbonyl (C=O) peaks. jordilabs.com While FTIR is excellent for qualitative analysis and process monitoring, quantitative analysis of specific branch types can be challenging compared to NMR. acs.orgspectra-analysis.com
| Technique | Information Provided | Advantages | Limitations |
| ¹³C-NMR | Quantitative analysis of the type and frequency of short- and long-chain branches. acs.orgmdpi.comresearchgate.net | High resolution and quantitative accuracy for branch content. acs.orgmdpi.com | Long measurement times, requires polymer dissolution. acs.orgacs.org |
| FTIR | Identification of functional groups (e.g., methyl, carbonyl) and overall crystallinity. researchgate.netspectra-analysis.com | Fast, less costly, and can be used for online monitoring. acs.orgspectra-analysis.com | Quantitative branch analysis is less precise than NMR. acs.org |
To visualize and quantify the larger-scale structures, microscopy and scattering techniques are employed.
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to directly image the lamellar morphology of this compound. TEM can provide detailed views of the crystalline lamellae and amorphous regions, though it often requires staining the sample to create contrast. researchgate.net AFM provides high-resolution topographical images of the surface, allowing for direct measurement of lamellar thickness without extensive sample preparation.
| Technique | Information Provided | Scale Probed | Key Application |
| TEM | Direct imaging of stained crystalline and amorphous domains. researchgate.net | Nanometer | Visualization of lamellar morphology. researchgate.net |
| AFM | High-resolution surface topography. | Nanometer to Micrometer | Measurement of individual lamellar dimensions. |
| SAXS | Average lamellar thickness, long period, and lamellar orientation. rigaku.comspectroscopyonline.com | 1 - 100 Nanometers | Characterizing the periodic lamellar stacks. spectroscopyonline.comdocumentsdelivered.com |
| WAXS | Crystal structure, unit cell dimensions, and degree of crystallinity. rigaku.com | Angstrom to Nanometer | Analyzing the atomic-level crystalline order. rigaku.com |
Chromatographic Separations for Molecular Weight Distribution and Compositional Heterogeneity Analysis
The comprehensive characterization of this compound (PE) necessitates a detailed understanding of both its molecular weight distribution (MWD) and the heterogeneity of its chemical composition, primarily the distribution of short-chain branches (SCB). Chromatographic techniques are indispensable tools for these analyses, with Size Exclusion Chromatography (SEC) and Temperature Rising Elution Fractionation (TREF) being the most prominent methods. chimienouvelle.be
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC, also known as Gel Permeation Chromatography (GPC), is a liquid chromatography technique that separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. aimplas.netacs.org The process involves pumping a dilute solution of the polymer through a column packed with porous gel particles. aimplas.net Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. aimplas.netacs.org This separation by size allows for the determination of the polymer's MWD. ias.ac.inresearchgate.net
High-Temperature GPC (HT-GPC) is required for this compound, as it is only soluble at elevated temperatures. researchgate.net Common solvents include 1,2,4-trichlorobenzene (B33124) (TCB) or o-dichlorobenzene (ODCB), often with an antioxidant like butylhydroxytoluene (B512018) (BHT) to prevent polymer degradation. chromatographyonline.comhplc.com Analyses are typically performed at temperatures around 145°C to 160°C. chromatographyonline.com The concentration of the eluted polymer is monitored by a detector, most commonly a differential refractive index (RI) detector. chromatographyonline.com By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the retention time can be converted into molecular weight, yielding the MWD curve for the sample. aimplas.netmz-at.de
Modern GPC systems often incorporate multiple detectors, such as infrared (IR) detectors, which can provide simultaneous information on the chemical composition, like the SCB content, as a function of molecular weight. polymerchar.com This is particularly valuable for analyzing complex materials like bimodal HDPE or linear low-density this compound (LLDPE), where the distribution of comonomers can vary significantly across the MWD. polymerchar.com
Temperature Rising Elution Fractionation (TREF)
TREF is a powerful technique that separates semi-crystalline polymers like this compound based on their crystallizability, which is primarily influenced by the SCB content. jordilabs.comkinampark.com The method involves two main steps: crystallization and elution. kinampark.com First, the polymer is dissolved in a suitable solvent (e.g., TCB) at a high temperature and loaded onto a column containing an inert support. chimienouvelle.bechromatographyonline.com The column is then cooled at a slow, controlled rate, causing the polymer chains to crystallize and precipitate onto the support. chimienouvelle.bekinampark.com Chains with fewer branches (more linear, like HDPE) are more regular and crystallize at higher temperatures, while chains with more branches (like LLDPE) have their crystallinity disrupted and crystallize at lower temperatures. chimienouvelle.bejordilabs.com
In the second step, the temperature of the column is slowly and linearly increased while fresh solvent is pumped through it. jordilabs.comkinampark.com The crystallized fractions re-dissolve and elute in order of increasing crystallinity (or decreasing branch content). jordilabs.com An infrared (IR) detector typically measures the concentration of the eluted polymer, generating a profile of mass versus elution temperature. jordilabs.com This profile directly reflects the short-chain branching distribution (SCBD) within the sample. chromatographyonline.com TREF is exceptionally useful for distinguishing between different grades of this compound, such as HDPE and LDPE, and for characterizing the comonomer distribution in LLDPEs produced with various catalysts. jordilabs.comkinampark.com
The following table summarizes and compares the key aspects of GPC/SEC and TREF for this compound analysis.
| Technique | Separation Principle | Primary Information Obtained | Typical Solvents | Typical Operating Temperature |
|---|---|---|---|---|
| GPC / SEC | Hydrodynamic volume in solution | Molecular Weight Distribution (MWD) | 1,2,4-Trichlorobenzene (TCB), o-Dichlorobenzene (ODCB) | 145-160°C |
| TREF | Crystallizability / Elution Temperature | Short-Chain Branching Distribution (SCBD) | 1,2,4-Trichlorobenzene (TCB), Xylene | Cooling (e.g., 160°C to 30°C), followed by heating (e.g., 30°C to 160°C) |
Thermal Analysis Protocols for this compound Crystalline Phase Transitions
Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a fundamental technique for investigating the crystalline phase transitions in this compound. ebatco.comtainstruments.com It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on melting, crystallization, and the degree of crystallinity. tainstruments.comscribd.com
Differential Scanning Calorimetry (DSC)
The DSC protocol for analyzing this compound typically involves a heat-cool-heat cycle to erase the sample's prior thermal history and observe its intrinsic thermal properties. tainstruments.comshimadzu.com A small sample (typically 5-10 mg) is placed in an aluminum pan and heated at a constant rate, for example, 10°C/min, to a temperature well above its melting point (e.g., 180-200°C). ebatco.comshimadzu.com This first heating scan reveals the melting behavior of the "as-received" material. The sample is then held at this high temperature for a short period to ensure complete melting before being cooled at a controlled rate (e.g., 5 or 10°C/min). tainstruments.comshimadzu.com During cooling, an exothermic peak is observed, which corresponds to the crystallization temperature (Tc) of the polymer. shimadzu.com Finally, a second heating scan is performed, which shows the melting endotherm of the recrystallized material. tainstruments.com
From the melting peak on the DSC curve, the melting temperature (Tm) is determined, and the area under the peak represents the enthalpy of melting (ΔHm) in Joules per gram (J/g). ebatco.com The degree of crystallinity (χc) can then be calculated by comparing the measured enthalpy of melting with the theoretical enthalpy of melting for a 100% crystalline this compound sample (ΔHm°). ebatco.comshimadzu.com The value for ΔHm° of this compound is widely cited in the literature as approximately 290-293 J/g. ebatco.comshimadzu.com
The formula for calculating the degree of crystallinity is: Crystallinity (%) = (ΔHm / ΔHm°) × 100 shimadzu.com
The degree of crystallinity is a critical parameter as it significantly influences the physical and mechanical properties of this compound, such as density, stiffness, toughness, and optical clarity. ebatco.comtainstruments.com For instance, high-density this compound (HDPE), having a more linear structure, exhibits a higher degree of crystallinity and a higher melting point compared to low-density this compound (LDPE), which has a more branched structure. shimadzu.comhitachi-hightech.com
The following table presents typical thermal properties for different types of this compound as determined by DSC analysis.
| This compound Type | Typical Melting Temperature (Tm) (°C) | Typical Crystallization Temperature (Tc) (°C) | Typical Degree of Crystallinity (%) | Reference Enthalpy (ΔHm°) (J/g) |
|---|---|---|---|---|
| Low-Density this compound (LDPE) | ~112 | ~99 | 40-50 | 290-293 |
| High-Density this compound (HDPE) | 130-140 | 110-120 | 60-80 | 290-293 |
| Linear Low-Density this compound (LLDPE) | 120-130 | 100-115 | 30-50 | 290-293 |
Note: The values presented are typical and can vary depending on the specific grade, molecular weight, and processing history of the polymer. shimadzu.comhitachi-hightech.com
Polyethylene Degradation and Stability: Mechanistic Pathways and Environmental Fate
Abiotic Degradation Mechanisms
Abiotic degradation refers to the deterioration of a material by non-living factors, primarily through chemical and physical processes. For polyethylene, these mechanisms are the principal instigators of degradation, often paving the way for subsequent biological breakdown.
Photo-oxidative degradation is a primary abiotic pathway for this compound degradation, initiated by exposure to ultraviolet (UV) radiation from sunlight, in the presence of oxygen. asm.org The process begins with the absorption of UV photons, which can lead to the formation of free radicals on the polymer chain. researchgate.net While pure this compound is theoretically photo-inert, the presence of impurities from manufacturing and processing, such as hydroperoxides and carbonyl groups, act as photoinitiators. asm.org
The initial step involves the generation of polymer alkyl radicals (P•). These radicals rapidly react with oxygen to form peroxy radicals (POO•). researchgate.net The peroxy radicals can then abstract a hydrogen atom from another polymer chain, leading to the formation of hydroperoxides (POOH) and a new alkyl radical, thus propagating a chain reaction. researchgate.net
These hydroperoxides are unstable and can cleave, particularly when exposed to heat or UV light, to form alkoxy (PO•) and hydroxyl (•OH) radicals. researchgate.netthepharmajournal.com The highly reactive alkoxy radical is a key intermediate that can undergo several reactions, including:
Chain Scission: Breakage of the polymer backbone, leading to a reduction in molecular weight and the formation of smaller polymer fragments with terminal carbonyl groups (aldehydes and ketones). thepharmajournal.comconsensus.app
Cross-linking: The combination of two polymer radicals, which can lead to the formation of a network structure, increasing the material's brittleness. researchgate.net
A significant pathway for the breakdown of ketones formed during photo-oxidation involves Norrish type I and type II reactions. thepharmajournal.comslideshare.net Norrish type I reactions involve the cleavage of the bond adjacent to the carbonyl group, leading to further chain scission. asm.org Norrish type II reactions involve intramolecular hydrogen abstraction, resulting in chain scission and the formation of a vinyl group and a chain-end ketone. slideshare.net
Table 1: Key Reactive Intermediates in this compound Photo-oxidative Degradation
| Reactive Intermediate | Symbol | Formation | Role in Degradation |
| Alkyl Radical | P• | UV irradiation, hydrogen abstraction | Initiates the oxidation chain reaction |
| Peroxy Radical | POO• | Reaction of alkyl radical with oxygen | Propagates the chain reaction, forms hydroperoxides |
| Hydroperoxide | POOH | Hydrogen abstraction by peroxy radical | Unstable intermediate, decomposes to form more radicals |
| Alkoxy Radical | PO• | Decomposition of hydroperoxides | Key intermediate leading to chain scission |
| Hydroxyl Radical | •OH | Decomposition of hydroperoxides | Highly reactive, contributes to further degradation |
Thermal degradation of this compound occurs at elevated temperatures and involves the breaking of the polymer chains through a process of random chain scission. researchgate.net This process, often referred to as pyrolysis in the absence of oxygen, results in the depolymerization of the long this compound chains into a mixture of smaller hydrocarbon molecules. researchgate.netnih.gov The product distribution can range from gases and liquids to waxes, depending on the temperature and process conditions. nih.gov
The kinetics of thermal degradation are typically studied using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature at a controlled heating rate. nih.govnih.gov The resulting TGA and derivative thermogravimetric (DTG) curves provide information about the thermal stability of the polymer and the temperatures at which major degradation events occur. nih.gov For high-density this compound (HDPE), significant degradation typically occurs in the temperature range of 384°C to 500°C. nih.gov
Several kinetic models, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are employed to determine the activation energy (Ea) of the degradation process. nih.govnih.gov The activation energy provides insight into the energy barrier for the chemical reactions involved in the degradation.
Depolymerization processes for this compound are being explored as a method for chemical recycling. wikipedia.org Techniques such as pyrolysis and supercritical water depolymerization aim to convert this compound waste back into valuable chemical feedstocks or fuels. researchgate.net Pyrolysis typically requires high temperatures (450–800 °C) and can be influenced by the presence of catalysts. researchgate.netnih.gov Supercritical water depolymerization operates at lower temperatures (around 425 °C) and high pressure, and can shift the product distribution towards shorter-chain hydrocarbons. researchgate.net
Table 2: Thermal Degradation Characteristics of this compound
| Parameter | Description | Typical Values/Observations |
| Onset Degradation Temperature | The temperature at which significant weight loss begins. | Varies with this compound type and heating rate. |
| Major Degradation Range | The temperature range over which the most rapid weight loss occurs. | For HDPE, typically 384°C - 500°C. nih.gov |
| Activation Energy (Ea) | The minimum energy required for the degradation reaction to occur. | Can be determined using isoconversional kinetic models. nih.govnih.gov |
| Depolymerization Products | The smaller molecules formed from the breakdown of the polymer chains. | A mixture of hydrocarbons including ethylene (B1197577), propylene, isobutylene, 1-hexene, and heptane. frontiersin.org |
Due to its non-polar, hydrocarbon nature, this compound is highly resistant to hydrolytic degradation, as it lacks functional groups that are susceptible to attack by water molecules. nih.govfrontiersin.org Therefore, pure hydrolytic chain scission is not a significant degradation pathway for this compound under normal environmental conditions. nih.gov
The fundamental mechanism involves the formation of macroradicals on the this compound chain. mdpi.com These radicals react with oxygen, leading to a cascade of reactions that ultimately result in the cleavage of the polymer backbone. researchgate.netut.ac.ir This chain scission leads to a decrease in the average molecular weight of the polymer, which in turn causes a deterioration of its mechanical properties, such as a reduction in tensile strength and an increase in brittleness. nih.gov
The process of oxidative chain scission introduces polar functional groups, such as carbonyls, onto the polymer chains. mdpi.comnih.gov The presence of these groups can be quantified and used as an indicator of the extent of degradation. nih.gov The degradation often begins with the scission of the longer polymer chains, which are more likely to have entanglements. mdpi.com
Biotic Degradation Research
Biotic degradation involves the breakdown of materials by living organisms, primarily microorganisms such as bacteria and fungi. While this compound is highly resistant to biodegradation, research has shown that certain microorganisms can colonize its surface and contribute to its slow decomposition, particularly after abiotic degradation has initiated changes in the polymer's structure and chemistry. researchgate.net
A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound. thepharmajournal.com Fungi are often considered more efficient in degrading this compound due to their ability to adhere to the hydrophobic surface of the polymer and produce extracellular enzymes that can target insoluble fibers. thepharmajournal.com Genera such as Aspergillus, Penicillium, and Cladosporium have been reported to be involved in this compound degradation. thepharmajournal.commdpi.com Bacterial genera including Bacillus, Pseudomonas, and Rhodococcus have also demonstrated the ability to degrade this compound. thepharmajournal.comresearchgate.net
The initial step in microbial degradation is the colonization of the this compound surface and the formation of a biofilm. thepharmajournal.com The microorganisms then secrete extracellular enzymes that can break down the polymer chains. thepharmajournal.com Key enzymes implicated in this compound biodegradation include oxidoreductases such as laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP), as well as hydrolases like lipases and cutinases. thepharmajournal.comresearchgate.net These enzymes can introduce oxygen into the polymer chain and cleave the carbon-carbon backbone. researchgate.netwikipedia.org For instance, alkane hydroxylases are known to be involved in the degradation of linear alkanes and are considered important enzymes in the biodegradation of this compound. nih.gov
The biodegradation process involves several stages:
Biodeterioration: The surface of the polymer is altered by microbial activity.
Biofragmentation: The polymer is broken down into smaller fragments (oligomers and monomers). youtube.com
Assimilation: The microorganisms absorb these smaller molecules. nih.gov
Mineralization: The assimilated compounds are converted into final products such as carbon dioxide, water, and microbial biomass. thepharmajournal.com
Pre-treatment of this compound through abiotic processes like photo-oxidation or thermal treatment can significantly enhance its susceptibility to microbial degradation by creating surface functional groups that facilitate microbial attachment and enzymatic attack. nih.govfrontiersin.org
Table 3: Microorganisms and Enzymes Involved in this compound Biodegradation
| Organism Type | Examples of Genera | Key Enzymes |
| Bacteria | Bacillus, Pseudomonas, Rhodococcus, Klebsiella | Alkane hydroxylases, Reductases, Lipases, Cutinases |
| Fungi | Aspergillus, Penicillium, Cladosporium, Fusarium | Laccases, Manganese Peroxidases (MnP), Lignin Peroxidases (LiP) |
The biological pathways for this compound degradation are complex and not yet fully elucidated. The initial enzymatic attack is believed to be an oxidative process that introduces functional groups onto the polymer chain, making it more amenable to further breakdown. researchgate.net The resulting smaller, oxidized fragments can then be transported into the microbial cells and enter metabolic pathways, such as the beta-oxidation pathway, to be utilized as a carbon and energy source. nih.gov
The effectiveness of this compound biodegradation is significantly influenced by a variety of environmental factors. biosphereplastic.com These include:
Temperature: Higher temperatures can increase the rate of enzymatic reactions up to an optimal point. biosphereplastic.com
Oxygen Availability: Oxygen is crucial for the initial oxidative steps of degradation by many microorganisms. biosphereplastic.com
Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and activity. biosphereplastic.com
pH: The acidity or alkalinity of the environment can affect microbial enzyme activity. ut.ac.ir
Biofilm Formation: The ability of microorganisms to form a biofilm on the polymer surface is a critical factor for efficient degradation. thepharmajournal.com
Recent research has also focused on the use of microbial consortia, which are communities of different microbial species that can work synergistically to degrade this compound more effectively than single strains. consensus.appresearchgate.net These consortia may have a wider range of enzymes and metabolic capabilities, allowing for a more complete breakdown of the polymer. frontiersin.org The interplay between different microbial species within a consortium can lead to enhanced degradation rates. researchgate.net
Environmental Degradation Rate Modeling and Prediction
The long-term environmental fate of this compound is a complex process governed by a multitude of interacting factors. To forecast the material's behavior and persistence over extended periods, researchers employ sophisticated modeling and prediction techniques. These approaches integrate kinetic principles with the influence of diverse environmental conditions to estimate the rate and progression of degradation.
Kinetic Models for Long-Term this compound Environmental Behavior
Predicting the lifetime of this compound materials is critical for both industrial applications and environmental risk assessment. researchgate.net Kinetic models are essential tools used to analyze the degradation process, often employing data from accelerated aging tests to extrapolate long-term behavior. researchgate.netmdpi.com These models help in understanding the physical and chemical changes this compound undergoes when subjected to environmental stressors over time. mdpi.com The primary goal is to determine key kinetic parameters, such as activation energy (Ea), which quantify the energy barrier for degradation reactions to occur.
Several kinetic methods are commonly used to model the degradation of this compound. These can be broadly categorized into model-fitting methods and model-free (isoconversional) methods. researchgate.net
Arrhenius Equation: This is a fundamental model that describes the relationship between the rate of a chemical reaction and temperature. mdpi.com It is often used in accelerated aging tests where temperature is a primary stressor to predict the material's lifespan under normal service conditions. mdpi.com
Model-Fitting Methods: Approaches like the Coats-Redfern method involve fitting experimental data (e.g., from thermogravimetric analysis, TGA) to various solid-state reaction models to determine the kinetic parameters. mdpi.commdpi.com
Isoconversional (Model-Free) Methods: These are considered more reliable as they calculate activation energy at different stages of conversion without assuming a specific reaction model. researchgate.net This is crucial because this compound degradation is a complex process that can involve multiple mechanisms. mdpi.com Prominent isoconversional methods include:
Ozawa–Flynn–Wall (OFW) method mdpi.comnih.gov
Friedman method mdpi.comnih.gov
Kissinger–Akahira–Sunose (KAS) method researchgate.netmdpi.com
These kinetic models are instrumental in analyzing data from thermal analysis techniques to predict how this compound will behave over decades or even centuries in the environment. mdpi.com
Table 1: Common Kinetic Models for this compound Degradation Analysis
| Model/Method | Type | Application in this compound Degradation | Reference |
| Arrhenius Equation | Model-Fitting | Predicts lifetime by relating degradation rate to temperature in accelerated aging tests. | mdpi.com |
| Coats-Redfern | Model-Fitting | Determines kinetic parameters by fitting TGA data to predefined reaction models. | mdpi.commdpi.com |
| Friedman | Isoconversional (Model-Free) | Calculates activation energy as a function of the extent of conversion, providing insights into complex reaction mechanisms. | mdpi.comnih.gov |
| Ozawa–Flynn–Wall (OFW) | Isoconversional (Model-Free) | Approximates degradation activation energies from TGA data at multiple heating rates. | mdpi.comnih.gov |
| Kissinger–Akahira–Sunose (KAS) | Isoconversional (Model-Free) | A widely used method to determine the activation energy of the degradation process without assuming a reaction model. | researchgate.netmdpi.com |
Influence of Environmental Variables on Degradation Progression
The degradation of this compound in the natural environment is not governed by a single factor but is rather the result of synergistic interactions among various environmental variables. researchgate.net The two primary mechanisms are abiotic degradation, caused by physical and chemical factors, and biodegradation, caused by microorganisms. In nature, these two processes are interconnected. mdpi.com
Abiotic degradation is typically the initial and rate-determining step for high molecular weight this compound, as its large, hydrophobic structure is initially resistant to microbial attack. researchgate.netacs.org Key environmental variables include:
Ultraviolet (UV) Radiation: Sunlight, particularly UV radiation, initiates photodegradation. This process leads to the cleavage of the polymer's carbon-carbon bonds (chain scission) and the formation of oxidized functional groups like ketones and carboxylic acids. researchgate.netacs.org This initial oxidation is crucial as it makes the polymer more brittle and accessible to further degradation. researchgate.net
Temperature: Heat accelerates the rate of thermo-oxidative degradation. researchgate.net Higher temperatures increase the rate of chemical reactions, leading to faster bond cleavage and material deterioration. Landfill environments, for example, can experience elevated temperatures that contribute to degradation. acs.org
Oxygen: The presence of oxygen is essential for the oxidative degradation pathways. It reacts with radicals formed during photo- or thermal-degradation, leading to the formation of hydroperoxides that propagate the degradation chain reaction.
Water and Mechanical Stress: In aquatic environments, the physical force of water (e.g., river velocity) can cause mechanical stress, leading to physical abrasion and the formation of cracks. its.ac.id Hydrolysis, or the breakdown of the polymer by water, also contributes, especially after initial photo-oxidation has occurred. acs.orgits.ac.id Studies have shown that the combined effect of UV radiation and high water velocity causes more significant weight loss in low-density this compound (LDPE) than either factor alone. its.ac.id
Microorganisms: Once the this compound has undergone sufficient abiotic degradation, its molecular weight is reduced, and its surface becomes more hydrophilic and oxidized. researchgate.net This allows microorganisms like bacteria and fungi to colonize the surface, forming a biofilm. thepharmajournal.combohrium.com These microbes can then use the polymer fragments and oxidation products as a source of carbon and energy, breaking them down further into simpler compounds like carbon dioxide, water, and microbial biomass. researchgate.netthepharmajournal.com
The interplay of these factors is complex; for instance, initial photo-oxidation makes the polymer more susceptible to biodegradation, and the physical action of water can expose new surfaces to UV light and microbial action. researchgate.netits.ac.id
Table 2: Impact of Key Environmental Variables on this compound Degradation
| Environmental Variable | Primary Effect on this compound | Degradation Pathway | Resulting Changes in this compound |
| UV Radiation (Sunlight) | Initiates bond cleavage and oxidation. | Abiotic (Photodegradation) | Chain scission, formation of carbonyl groups, embrittlement, cracking. mdpi.comacs.org |
| Temperature | Accelerates the rate of chemical reactions. | Abiotic (Thermo-oxidation) | Increased rate of chain scission and oxidation. researchgate.net |
| Oxygen | Enables oxidative reactions. | Abiotic (Photo- and Thermo-oxidation) | Formation of hydroperoxides, propagation of degradation reactions. |
| Water / Mechanical Forces | Causes physical abrasion and hydrolysis. | Abiotic (Mechanical/Hydrolytic) | Surface erosion, crack formation, fragmentation into smaller pieces. its.ac.id |
| Microorganisms (Bacteria/Fungi) | Assimilate and metabolize polymer fragments. | Biotic (Biodegradation) | Consumption of low molecular weight fragments, formation of biofilm, conversion to CO₂, water, and biomass. mdpi.comthepharmajournal.com |
Polyethylene Chemical Modification and Functionalization Strategies
Direct Functionalization of the Polyethylene Backbone
Direct functionalization involves altering the chemical structure of the this compound chain itself, introducing new chemical groups directly onto the carbon-hydrogen bonds or carbon-carbon backbone.
Radical-Induced Functionalization Chemistry
Radical chemistry is a cornerstone for modifying this compound due to the polymer's saturated hydrocarbon structure, which is generally unreactive. Free radicals can be generated through various methods, including the use of organic peroxides, azo compounds, UV irradiation, or gamma radiation doi.orgbeilstein-journals.orgnih.gov. These radicals can abstract hydrogen atoms from the this compound backbone, creating reactive sites (macroradicals) that can then react with various monomers or functionalizing agents doi.orgcoacechem.comresearchgate.net.
Oxidative Functionalization Techniques (e.g., Ozonation)
Oxidation is a common method to introduce oxygen-containing functional groups (e.g., carbonyl, carboxyl, hydroxyl) onto the inert this compound backbone. Ozonation is a widely studied technique for this purpose doi.orgacs.orgresearchgate.netresearchgate.netacs.org.
Controlled Introduction of Polar Functional Groups
Achieving controlled introduction of specific polar functional groups is crucial for tailoring this compound's properties. This can be achieved through various chemical reactions and copolymerization strategies.
Grafting and Surface Modification Methodologies
These techniques focus on modifying the surface of this compound or attaching polymer chains (grafting) to it, thereby altering surface properties without necessarily changing the bulk material significantly.
Grafting Polymerization onto this compound Substrates: Mechanisms and Control
Grafting involves attaching polymer chains onto a pre-existing this compound backbone or surface. This can be achieved through "grafting-from" or "grafting-to" approaches nih.gov.
Surface Activation and Derivatization Approaches for Enhanced Reactivity
This compound's inert surface requires activation to promote adhesion and subsequent chemical reactions. Various physical and chemical methods are employed for this purpose.
Compound List
This compound as a Scaffold for Advanced Material Syntheses: Conceptual Frameworks
This compound (PE), a ubiquitous and cost-effective polymer, serves as a versatile platform for the development of advanced materials. Its inherent chemical stability, mechanical tunability, and processability into various forms—from films and fibers to porous structures—make it an attractive candidate for use as a scaffold in diverse applications, including biomaterials, catalysis, and advanced composites. The conceptual framework for employing this compound as a scaffold primarily revolves around modifying its surface or bulk properties to impart desired functionalities, thereby enabling the creation of complex, high-performance materials.
Introduction to this compound as a Scaffold
The fundamental appeal of this compound as a scaffold lies in its robust chemical inertness and its availability in numerous grades (e.g., HDPE, LDPE, UHMWPE), each offering distinct physical and mechanical properties. While its inherent hydrophobicity can be a limitation for certain biological or surface-interactive applications, it also provides a stable foundation that can be strategically modified. By leveraging techniques such as surface grafting, composite formation, and the creation of porous architectures, this compound can be transformed from a simple bulk material into sophisticated scaffolds that support advanced material syntheses.
Key Properties Enabling Scaffolding
Several intrinsic properties of this compound contribute to its utility as a scaffold material:
Chemical Inertness: this compound's saturated hydrocarbon backbone provides excellent resistance to many chemical agents, ensuring the stability of the scaffold structure during synthesis and application.
Mechanical Versatility: Different types of this compound offer a range of mechanical properties. For instance, ultra-high-molecular-weight this compound (UHMWPE) is known for its exceptional toughness, abrasion resistance, and impact strength researchgate.netmdpi.comljmu.ac.uk, making it suitable for load-bearing applications.
Processability: this compound can be readily processed into various forms, including films, fibers, and porous structures, through techniques like extrusion, molding, and electrospinning mdpi.commdpi.comazom.comdovepress.com. This allows for precise control over the scaffold's geometry and morphology.
Surface Modifiability: The non-polar nature of this compound's surface can be overcome through various chemical and physical modification techniques, enabling the introduction of polar groups, functional moieties, or other materials to enhance its performance mdpi.comdovepress.commdpi.com.
Conceptual Frameworks for Scaffold Design
The utilization of this compound as a scaffold is guided by several conceptual frameworks aimed at tailoring its properties for specific advanced material applications.
Surface Grafting and Functionalization
A primary strategy involves modifying the this compound surface to introduce new chemical functionalities or to improve its compatibility with other materials. This approach preserves the bulk properties of the this compound while altering its surface characteristics.
Hydrophilization: Grafting polar molecules, such as benzoic acid, onto this compound films can transform its surface from hydrophobic to hydrophilic, significantly increasing its affinity for polar substances like watercolors or biological molecules mdpi.com. Similarly, treatments involving gold nanoparticles and arginine have been shown to render high-density this compound (HDPE) surfaces more hydrophilic, promoting cell attachment and proliferation dovepress.com.
Introduction of Bioactive Moieties: For biomedical applications, grafting bioactive molecules or polymers can enhance cell adhesion, proliferation, and differentiation. For example, blending this compound glycol (PEG) with polylactic acid (PLA) improves the hydrophilicity and cell interaction of PLA scaffolds researchgate.net. Coating this compound terephthalate (B1205515) (PET) with collagen creates scaffolds that support hepatocyte growth and function mdpi.com.
Reactive Functionalization: Grafting reactive groups, such as maleic anhydride (MAH), onto this compound chains introduces polarity and reactive sites, enabling its use as a compatibilizer in polymer blends or as a matrix for composite materials onlytrainings.comrsc.org.
Composite Matrix Integration
This compound can serve as a matrix material, embedding reinforcing agents to create composite structures with enhanced properties.
Nanocomposites: Incorporating nanofillers like halloysite (B83129) nanotubes (HNT) into a low-density this compound (LDPE) matrix can improve mechanical properties such as Young's modulus and tensile strength, although filler aggregation may affect elongation at break nih.gov.
Fiber-Reinforced Composites: this compound matrices can be reinforced with various fabrics, including glass, carbon, flax, and UHMWPE fibers, to create advanced composites with tailored mechanical performance for industrial applications mattech-journal.org.
Polymer Blends: Blending this compound with other polymers, such as PLA or poly-DL-lactide (PDLLA) with PEG, can create synergistic effects. For instance, PDLLA/PEG blends can form porous scaffolds with improved medium absorption and cell proliferation researchgate.net.
Porous Structure Formation
Creating porous this compound scaffolds is crucial for applications requiring high surface area, controlled diffusion, or cellular infiltration, such as in tissue engineering or membrane technologies.
Gas Foaming: Techniques like gas foaming, utilizing agents such as CO₂, can create highly porous structures with controllable pore sizes and high porosity (up to ~45%) from this compound blends mdpi.comresearchgate.net.
Intercrystallite Crazing: Environmental intercrystallite crazing is a method that can yield porous nanostructured materials based on UHMWPE with nanoscale pore dimensions and high porosity mdpi.com.
Membrane Fabrication: Porous this compound membranes are synthesized for applications in water treatment, gas purification, and fuel cells, often involving techniques like electrospinning or phase inversion mdpi.comncl.ac.ukmdpi.com.
Research Findings and Applications
The conceptual frameworks translate into tangible advancements across various fields.
Biomedical Applications
This compound scaffolds modified for biomedical use aim to improve biocompatibility and promote tissue regeneration.
Tissue Engineering: Modified HDPE surfaces treated with gold nanoparticles and arginine demonstrated enhanced cell attachment and proliferation compared to untreated surfaces, indicating potential for tissue integration dovepress.com. PLA/PEG scaffolds have shown improved cell viability, adhesion, and osteogenic differentiation, making them suitable for bone repair applications researchgate.net. PET scaffolds coated with collagen have demonstrated enhanced hydrophilicity and supported significant improvements in HepaRG cell viability and function for bioartificial liver applications mdpi.com.
Drug Delivery: While not extensively detailed in the provided snippets for PE itself as a scaffold, the principle of surface functionalization for controlled release is a common strategy in polymer science.
Catalysis and Adsorption
This compound can serve as a stable, recoverable support for catalytic species or adsorbent materials.
Catalyst Supports: Immobilizing ionic liquid-tungstate complexes onto a high-density this compound framework has yielded a stable and recoverable catalyst for various chemical reactions, with optimal catalytic activity achieved under specific temperature and solvent conditions frontiersin.org.
Adsorption: While specific examples for this compound as a scaffold for adsorption are less detailed in the provided results, the principle of functionalizing polymer backbones for capturing specific molecules (e.g., CO₂, dyes, heavy metals) is a well-established area.
Advanced Composites and Membranes
This compound-based composites and membranes leverage functionalization and structural design for enhanced performance.
Composites: LDPE/HNT nanocomposites showed increased Young's modulus and tensile strength compared to pure LDPE, indicating improved stiffness nih.gov. Self-reinforced this compound composites reinforced with various fabrics demonstrate potential for industrial applications due to their tailored mechanical properties mattech-journal.org.
Membranes: this compound-based anion exchange membranes (AAEMs) have demonstrated long-term stability and good conductivity, with potential applications in fuel cells and electrolyzers ncl.ac.uk. Grafted this compound membranes with sulfonated poly(arylene ether sulfone) side chains exhibit high proton conductivity and favorable mechanical properties for fuel cell applications researchgate.net. Porous UHMWPE materials exhibit high porosity, nanoscale pore dimensions, and selectivity, making them suitable for advanced membrane applications mdpi.com.
Data and Experimental Evidence
The effectiveness of using this compound as a scaffold is supported by quantifiable research findings:
Table 1: Surface Modification Effects on this compound
| Material/Treatment | Property Measured | Value (Untreated) | Value (Treated) | Change/Improvement | Reference |
| PE Film + Benzoic Acid Grafting | Water Contact Angle | ~90-100° | < 80° | Reduction >10°, increased hydrophilicity | mdpi.com |
| HDPE + AuNPs & Arginine Treatment | Surface Hydrophilicity | Hydrophobic | Hydrophilic | Encourages cell attachment and proliferation | dovepress.com |
| PLA/PEG Scaffold (20 wt% PEG) | Water Contact Angle | 78.16 ± 3.27° | 60.00 ± 2.16° | Significant increase in surface wettability | researchgate.net |
| PET + Collagen Coating (PET-COL) | Hydrophilicity | Lower | Higher (p < 0.001) | Enhanced hydrophilicity | mdpi.com |
| PLA/PEG Scaffold (20 wt% PEG) | Cell Viability/Adhesion | Lower | Higher | Increased cell viability, adhesion, and osteogenic differentiation | researchgate.net |
| PET-COL Scaffold (with HepaRG cells) | Albumin Secretion | Baseline | Significantly Increased | Enhanced biological function | mdpi.com |
| PET-COL Scaffold (with HepaRG cells) | Urea Synthesis | Baseline | Significantly Increased | Enhanced biological function | mdpi.com |
Table 2: Mechanical and Performance Properties of this compound-Based Materials
| Material/Composite | Property Measured | Value (Reference) | Value (Modified/Composite) | Change/Improvement | Reference |
| LDPE vs. LDPE/HNT Nanocomposite (e.g., 6% HNT) | Young's Modulus (MPa) | 167 ± 8 | 146 ± 14 (for 6% HNT) | Slightly lower modulus with HNT, but generally increased compared to pure LDPE in other studies nih.gov. | nih.gov |
| LDPE vs. LDPE/HNT Nanocomposite (e.g., 6% HNT) | Tensile Strength at Break (MPa) | 14.68 ± 0.6 | 15.84 (for 6% HNT) | Increased tensile strength with HNT addition | nih.gov |
| LDPE vs. LDPE/HNT Nanocomposite (e.g., 6% HNT) | Strain at UTS (%) | 89.27 ± 2.7 | 68.10 (for 6% HNT) | Decreased strain at UTS with increasing filler content, indicating reduced ductility | nih.gov |
| PE-based AAEM (LDPE film) | Ionic Conductivity (S cm⁻¹) | N/A | ~0.11 (at 80°C, N₂) | High conductivity maintained over 3300 hours | ncl.ac.uk |
| PE-based AAEM (LDPE film) | Estimated Lifetime (years) | N/A | ~2 (under N₂) | Long-term stability demonstrated | ncl.ac.uk |
| PE-g-s-PAES PEM vs. Nafion 117 | Proton Conductivity (mS cm⁻¹) | ~100 (Nafion) | Up to 160 | Higher conductivity observed for PE-based PEMs | researchgate.net |
| PDLLA/PEG Scaffold (30 wt% PEG) | Porosity (%) | Lower | ~84 | High porosity achieved via gas foaming | researchgate.net |
| PDLLA/PEG Scaffold (30 wt% PEG) | Average Pore Diameter (μm) | N/A | 15 - 150 | Controllable pore size achieved | researchgate.net |
Compound Names:
this compound (PE)
High-density this compound (HDPE)
Low-density this compound (LDPE)
Ultra-high-molecular-weight this compound (UHMWPE)
Linear low-density this compound (LLDPE)
Benzoic acid (BA)
Aluminum benzoate (B1203000)
Maleic anhydride (MAH)
Dicumyl peroxide
Di-tert-butyl peroxide
Poly(lactic acid) (PLA)
this compound glycol (PEG)
Poly(caprolactone) (PCL)
Hydroxyapatite (HA)
Poly(glycolic acid) (PGA)
Poly(lactic-co-glycolic acid) (PLGA)
Gold nanoparticles (AuNP)
Arginine
Polydopamine (PDA)
Chitosan (CS)
Alkyl ketene (B1206846) dimer (AKD)
Glutaraldehyde (GA)
this compound terephthalate (PET)
this compound terephthalate glycol (PETG)
Collagen
Vinylbenzyl chloride (VBC)
Piperidinium
Cyclooctene (COE)
Cyclooctadiene (COD)
Sulfonated poly(arylene ether sulfone) (s-PAES)
Halloysite nanotubes (HNT)
Graphene
Carbon nanotubes (CNT)
Poly(propylene fumarate) (PPF)
Poly(methyl methacrylate) (PMMA)
Poly(vinyl chloride) (PVC)
Phenol formaldehyde (B43269)
Sodium tungstate (B81510) tetrahydrate (Na₂WO₄·4H₂O)
Ionic liquid (IL)
Tungstate (WO₄²⁻)
Acrylic acid
Methacrylic acid
Styrene
Benzoyl peroxide
Acyloxyimides
N-acetoxyphthalimide (NAPI)
Tetradecane
Dimethyl sulfoxide (B87167) (DMSO)
Xylene
Methanol
Ethanol
Phosphate-buffered saline (PBS)
Tris buffer
HepaRG cells
Polyethylene in Multicomponent Polymer Systems: Blends and Composites Research
Theoretical Frameworks for Polyethylene Blend Miscibility and Phase Behavior
The miscibility and phase behavior of this compound blends are governed by complex thermodynamic interactions, which dictate the ultimate properties of the resulting materials. Theoretical frameworks are crucial for predicting and controlling these phenomena.
Polymer Blend Thermodynamics and Phase Separation Models
The miscibility of polymer blends is a critical factor influencing their macroscopic properties. For this compound (PE) blends, miscibility is often influenced by factors such as molecular structure, degree of branching, and molecular weight. Theoretical models, such as the Flory-Huggins theory, provide a framework for understanding the free energy of mixing and predicting phase behavior.
Research indicates that the miscibility of PE blends is highly sensitive to the degree of short-chain branching (SCB). For instance, blends of linear this compound (HDPE) with ethylene-octene copolymers (EO) demonstrate miscibility when the comonomer content is low (e.g., 5.3 mol% EO is miscible with HDPE). However, as the branch content increases (e.g., to 8.5% or 12.3% EO), partial miscibility or complete phase separation occurs acs.org. Studies on HDPE/LDPE blends suggest that miscibility is maintained for total branching content below approximately 2.0% csic.es. Similarly, the critical short-chain branch content for inducing immiscibility in LLDPE/HDPE blends has been identified around 5% using Inverse Gas Chromatography (IGC) csic.es. Other studies report critical branch content values of 3.0% for LDPE/HDPE and 4.0% for LLDPE/HDPE to induce immiscibility csic.es.
The thermodynamic principles governing these systems are often analyzed using models that account for chain architecture and intermolecular forces. While the Flory-Huggins expression is considered a reliable framework for saturated hydrocarbon polymer blends, the complexity of polymer mixing, including high viscosity and reduced entropy of mixing for high molecular weight materials, necessitates careful consideration of thermodynamic parameters acs.orgroyalsocietypublishing.org. Many practical PE blends exist in a state of partial mixing, with heterogeneous structures "frozen in" by processing conditions royalsocietypublishing.org.
Table 6.1.1: Critical Branch Content for this compound Blend Immiscibility
| Blend System | Critical Branch Content (Approximate) | Method/Observation | Reference |
| HDPE/LLDPE (Ethylene-octene) | < 4 branches/100 C atoms | Homogeneous if < 4 branches; phase separation if > 8 branches | acs.org |
| HDPE/LDPE | < 2.0% | Miscible if total branching content is below this limit | csic.es |
| LLDPE (Ethylene/1-octene)/HDPE | 5% SCB | Critical value for immiscibility | csic.es |
| LDPE/HDPE | 3.0% | Critical branch content for immiscibility | csic.es |
| LLDPE/HDPE | 4.0% | Critical branch content for immiscibility | csic.es |
Interfacial Phenomena and Molecular Interactions in Blends
The performance of polymer blends is significantly influenced by the nature and strength of interfacial interactions between the constituent phases. These interactions dictate miscibility, phase morphology, and ultimately, mechanical and thermal properties fiveable.me.
In this compound blends, weak van der Waals forces often dominate the interphase, leading to poor adhesion and limited reinforcement, particularly in polyolefin-based composites with lignocellulosic fillers mdpi.com. Conversely, strong interfacial interactions, such as hydrogen bonding or π-electron interactions, can enhance compatibility and improve mechanical properties like impact strength and modulus fiveable.memdpi.com. For example, linear this compound (HDPE) demonstrates compatible blend systems with low interfacial tensions when blended with block copolymers like styrene-ethylene-butylene-styrene (SEBS) and styrene-ethylene-butylene (SEB) mdpi.com. The addition of compatibilizers, such as this compound grafted with maleic anhydride (B1165640) (PE-g-MA), can reduce high interfacial tension between polar fillers and non-polar PE matrices, thereby promoting better dispersion and enhancing mechanical properties tandfonline.com.
Interfacial tension plays a crucial role in blend morphology. For instance, in PE/PS blends, high interfacial tension contributes to poor adhesion between the phases researchgate.net. The presence of organoclay in PE nanocomposites has been shown to reduce interfacial tension, particularly within the 0.5 to 2.0 wt% organoclay concentration range mdpi.com. Molecular interactions at the interface, including surfactant-surfactant interactions, can also influence phenomena like spreading behavior on PE substrates researchgate.net. The compatibility of UHMWPE with LLDPE blends is considered good at low UHMWPE addition amounts, suggesting favorable interfacial interactions, with optimal compatibility achieved when UHMWPE content is below 5.0 wt% researchgate.net.
This compound Composite Materials: Reinforcement Mechanisms and Interfacial Studies
This compound composites, particularly nanocomposites, leverage the incorporation of nanoscale fillers to achieve enhanced mechanical, thermal, electrical, and barrier properties. The effectiveness of these composites hinges on the dispersion of fillers and the engineering of the interphase region between the filler and the polymer matrix.
This compound-Based Nanocomposite Research Methodologies
The preparation of this compound-based nanocomposites involves several established methodologies, each with its advantages for achieving filler dispersion and matrix integration. Common approaches include:
Melt Compounding: This is a direct mixing method where polymer and filler are heated above the polymer's melting point (Tm) or glass transition temperature (Tg) and mixed, often using extruders mdpi.comuchile.cl.
In-situ Polymerization: Fillers are introduced during the polymerization process, which can lead to more homogeneous filler distribution compared to post-polymerization mixing uchile.cl.
Solution Blending: Components are dissolved in a common solvent, mixed, and then the solvent is removed, often used for fiber-reinforced composites researchgate.net.
Surface-Initiated Techniques: Methods like surface-initiated polyhomologation are used to covalently bond polymers (e.g., this compound) to nanoparticle surfaces, creating functionalized fillers kaust.edu.sa.
Research methodologies also encompass a range of characterization techniques to evaluate the structure-property relationships. These include:
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine melting temperatures, crystallization behavior, and degree of crystallinity researchgate.netuchile.clfrontiersin.org. Dynamic Mechanical Analysis (DMA) provides insights into thermal transitions and viscoelastic properties frontiersin.org.
Spectroscopic Techniques: Fourier Transform Infrared (FTIR) and UV-Visible (UV-VIS) spectroscopy are employed to confirm chemical structures and interactions tandfonline.com.
Rheological Measurements: Techniques like dynamic rheometry help in understanding the melt behavior, phase morphology, and interactions within the blend or composite researchgate.netresearchgate.netfrontiersin.org.
Mechanical Testing: Tensile tests, flexural tests, impact tests, and hardness tests are standard for evaluating the mechanical performance enhancements researchgate.netresearchgate.netbohrium.com.
Interfacial Characterization: Methods like the single fibre fragmentation test (SFFT) are used to quantify interfacial shear strength researchgate.net. Small-Angle Neutron Scattering (SANS) is useful for studying blend phase behavior acs.org.
Filler Dispersion and Interphase Engineering Strategies
Achieving uniform filler dispersion and engineering a well-defined interphase are paramount for realizing the full potential of PE nanocomposites. Agglomeration of nanoparticles, a common issue arising from strong particle-particle attractive forces and poor processing control, can significantly degrade material properties arxiv.org.
Strategies to improve dispersion and interphase properties include:
Surface Modification of Fillers: Treating filler surfaces to enhance compatibility with the PE matrix is a key strategy. This can involve using coupling agents like maleic anhydride (MA), which can form chemical bonds or improve physical interactions between the filler and the polymer tandfonline.commdpi.combohrium.com. For example, modifying silica (B1680970) nanoparticles with this compound via surface-initiated polyhomologation creates PE-grafted silica (PE@SiO2 NPs) that disperse better in PE matrices kaust.edu.sa.
Use of Compatibilizers: Adding compatibilizers, such as PE-g-MA, can bridge the chemical gap between dissimilar components, reducing interfacial tension and promoting better dispersion of fillers like ZnO in PE tandfonline.com.
Optimizing Filler Concentration: Research indicates that there is often an optimal filler concentration for achieving maximum property enhancement. Beyond this optimum, filler aggregation can lead to a decrease in performance. For instance, an optimal concentration of hydrotalcite in HDPE was observed between 0.5-1% wt. for creep resistance improvements unitn.it.
Interphase Design: The interphase region, the zone between the filler and the matrix, is critical. Its properties can be modulated by surface treatments and the choice of matrix polymer. For polyolefins, weak van der Waals forces in the interphase lead to poor adhesion, whereas specific interactions like hydrogen bonds or π-electron interactions can significantly strengthen the interphase mdpi.comresearchgate.net. The extent and properties of this interphase region are influenced by filler dispersion and filler-polymer interactions arxiv.org.
Processing-Induced Morphological Evolution in this compound Blends and Composites
The processing of this compound blends and composites can induce significant changes in their morphology, which in turn profoundly affects their final properties. Techniques such as extrusion, drawing, and injection molding can transform the material's microstructure, leading to enhanced performance.
One notable processing-induced morphology is the in situ microfibrillated composite (MFC) . This can be achieved by processing immiscible polymer blends, such as PE/PP, through a combination of extrusion, drawing, and injection molding. This process transforms the dispersed phase into microfibrils, which can impart a reinforcing effect similar to that of traditional composites mdpi.comconicet.gov.ar. For PE/PP blends, this microfibrillation process significantly improved tensile, fracture, and impact properties compared to unstretched blends with a droplet morphology conicet.gov.ar.
The morphology of PE blends also evolves with composition and processing conditions. For example, PE/wax blends can exhibit a transition from dispersed droplet morphologies to co-continuous structures depending on the blend composition and interaction parameters frontiersin.org. In UHMWPE/LLDPE blends, melt blending can lead to good miscibility at low UHMWPE concentrations, with co-crystallization occurring, enhancing properties like melt strength and stability, which helps prevent melt fracture during processing researchgate.net.
The effectiveness of reinforcing fillers in PE composites is also linked to processing. Surface treatments on natural fibers, such as with stearic acid, can improve interfacial adhesion in PE-natural fiber composites, leading to better mechanical performance, as confirmed by SEM fractographs researchgate.net. The orientation of fibers during processing, such as in hybrid composites of LDPE with sisal and glass fibers, can also lead to improved mechanical properties compared to randomly oriented fibers researchgate.net. The processing-induced morphology and the resulting interphase structure are crucial for translating the potential of nanoscale fillers into tangible improvements in composite properties arxiv.orgresearchgate.net.
Computational and Theoretical Approaches to Polyethylene Systems
Molecular Dynamics (MD) Simulations of Polyethylene
Molecular Dynamics simulations offer a powerful approach to study the time-dependent behavior of this compound. By integrating Newton's equations of motion for each atom or group of atoms, MD can capture dynamic processes such as chain conformation changes, diffusion, crystallization, and mechanical deformation.
Simulation of this compound Crystallization and Amorphous Region Formation
The semi-crystalline nature of this compound, characterized by ordered crystalline lamellae interspersed with disordered amorphous regions, is a key determinant of its properties. MD simulations can effectively model the crystallization process, from nucleation to growth, and characterize the resulting morphology. Studies have simulated stretch-induced crystallization (SIC), observing the alignment of lamellar crystal axes and an increase in the degree of crystallinity (χc) from approximately 40% during stretching to 50% upon relaxation mdpi.com. Densities for crystalline and amorphous regions are typically reported around 0.90 g·cm⁻³ and 0.85 g·cm⁻³, respectively mdpi.comnih.gov. Coarse-grained MD (CGMD) simulations have also successfully modeled HDPE crystallization, yielding a degree of crystallinity of about 52% and distinct crystalline and amorphous densities (ρcr ≈ 0.913 g·cm⁻³, ρam ≈ 0.856 g·cm⁻³) mdpi.com. Lamellar thicknesses are often found to be in the range of 2–3 nm acs.org, and the intercrystalline amorphous phase can be characterized by specific segment length distributions, especially in cross-linked systems where cross-links are typically excluded from crystalline regions sci-hub.se.
Molecular-Level Analysis of this compound Mechanical Response and Deformational Behavior
MD simulations provide atomistic insights into how this compound deforms under stress. These simulations reveal distinct stages in the stress-strain behavior, including elastic, yield, strain softening, and strain hardening regions, which are often in qualitative agreement with experimental observations msstate.eduumich.edursc.org. The elastic modulus and yield stress are found to be sensitive to strain rate and temperature, with higher strain rates and lower temperatures generally leading to increased strength msstate.edunih.govnih.gov. For example, an elastic modulus of approximately 350–400 MPa has been reported for highly aligned HDPE mdpi.com. The deformation mechanisms at the molecular level are complex; the elastic and yield regions are often dominated by interchain non-bonded interactions, while strain hardening is significantly influenced by intrachain dihedral motion msstate.edumsstate.edu. The presence of short-chain branching can also affect mechanical properties, potentially increasing toughness and strain hardening acs.orgresearchgate.net. Simulations also highlight phenomena like cavitation at high strain rates and melting/recrystallization events at lower strain rates, contributing to the macroscopic mechanical response acs.org.
Density Functional Theory (DFT) Calculations for this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, bonding, and properties of materials. For this compound, DFT calculations are crucial for understanding its electronic band structure, band gap, and the influence of intermolecular interactions and crystal packing.
Electronic Structure and Band Gap Analysis in this compound Systems
DFT calculations are employed to determine the electronic band structure and band gap of this compound, which are critical for its electrical insulating properties. Pure crystalline this compound typically exhibits a wide band gap, with values reported in the range of 6.0 to 9.1 eV, depending on the calculation method and whether it refers to single chains or bulk crystals aip.orggatech.eduresearchgate.netresearchgate.netresearchgate.net. However, DFT calculations, particularly those using Generalized Gradient Approximation (GGA) functionals like PBE, are known to underestimate band gaps by approximately 2–3 eV compared to experimental values, which are often around 8.8 eV for semicrystalline PE gatech.eduresearchgate.netdiva-portal.org. The presence of amorphous regions and interfaces between crystalline and amorphous phases can further modify the band gap, with interface regions often showing slightly lower values (e.g., ~5.9 eV) gatech.eduresearchgate.net. Chemical impurities or defects, such as carbonyl groups, can introduce localized states within the band gap, acting as traps and potentially reducing the effective band gap researchgate.netmyu-group.co.jp. For instance, doping with N₂ has been shown to reduce the band gap from 6.6 eV to 3.4 eV, transforming it into a semiconductor aip.org. Under extreme pressures, this compound can undergo a metallic transition researchgate.net.
Computational Optimization of Intermolecular Interactions and Crystal Structures
DFT calculations, often combined with MD for generating initial structures, are used to optimize crystal structures and analyze intermolecular interactions in this compound. These calculations help in understanding how PE chains pack in the crystalline state and how different molecular arrangements affect stability and properties. For example, studies have optimized this compound structures under various pressures and temperatures, revealing that increased pressure leads to a decrease in lattice constants and bond lengths aip.orgresearchgate.net. The binding energies between this compound and other materials, such as graphene, can be calculated to understand interfacial interactions, with values like -0.76 eV for type-H and -0.72 eV for type-A PE/G interfaces reported mdpi.com. The PBE functional is commonly used for these calculations, often supplemented with van der Waals corrections to better capture intermolecular forces aip.orgresearchgate.net. The analysis of bond lengths and local disorder near impurities also provides insights into structural stability gatech.edu.
Sustainable Polyethylene Chemistry and Circular Economy Research
Polyethylene Upcycling and Valorization Research
Design-for-Recycling Concepts in Novel this compound Synthesis
The inherent chemical stability of this compound, characterized by its robust carbon-carbon backbone, presents a significant challenge for traditional recycling methods, often leading to downcycling or material degradation. To address this, researchers are actively developing novel synthesis strategies that embed "design-for-recycling" principles directly into the polymer's molecular architecture. The overarching goal is to create this compound materials that are more amenable to both mechanical and chemical recycling processes, thereby facilitating a true circular economy for plastics.
Key innovations in this compound synthesis focus on introducing specific chemical functionalities or structural features that act as predetermined breaking points. These modifications, often achieved through advanced catalysis or copolymerization techniques, allow for selective cleavage of the polymer chains under controlled conditions. For instance, research into "degradable this compound-like materials" explores the incorporation of ester groups within the polymer chain, which can enable chemical recycling via solvolysis or other deconstruction methods at milder temperatures than conventional pyrolysis uni-konstanz.denih.govacs.org.
The development of novel, single-site catalysts, such as metallocene and post-metallocene systems, offers unprecedented control over polymer architecture, enabling the precise tuning of molecular weight, branching, and comonomer incorporation researchgate.netresearchgate.net. This control is crucial for designing polyethylenes with enhanced recyclability, potentially by creating dynamic crosslinking or incorporating specific functional groups that facilitate depolymerization nih.govacs.orgrsc.org. These advanced synthesis routes aim to ensure that at the end of their life, this compound products can be efficiently broken down into their constituent monomers or valuable chemical feedstocks, thereby closing the loop and reducing reliance on virgin fossil resources.
Life Cycle Assessment Methodologies for this compound Materials: Environmental and Resource Considerations
Life Cycle Assessment (LCA) is a comprehensive, standardized methodology used to evaluate the environmental impacts of a product or system throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling msu.edumdpi.comfrontiersin.orgmdpi.comcardiabioplastics.comwur.nlamericanchemistry.commsu.eduamericanchemistry.comtechscience.comnist.gov. For this compound, LCA provides critical insights into resource consumption, energy demands, greenhouse gas emissions (GWP), water usage, and other environmental burdens associated with its production and use.
Environmental Impact Categories: LCA studies typically assess this compound across several key impact categories. Global Warming Potential (GWP) is a primary focus, quantifying the contribution of greenhouse gas emissions to climate change. Other significant categories include fossil energy use, mineral resource depletion, water scarcity, acidification, eutrophication, and human toxicity msu.eduwur.nlresearchgate.netmdpi.comclimateactionaccelerator.org.
Resource Considerations: this compound production is heavily reliant on fossil fuels, primarily natural gas and petroleum, as feedstocks and energy sources nih.govmdpi.comamericanchemistry.comamericanchemistry.com. LCA methodologies help quantify this dependence and highlight the potential benefits of transitioning to renewable feedstocks, such as bio-based ethylene (B1197577) derived from sources like sugarcane wur.nlpatsnap.com. The principles of a circular economy aim to decouple plastic production from virgin fossil resources by promoting the use of recycled content and designing for material recovery patsnap.comteriin.orginl.gov.
End-of-Life Scenarios: LCA models compare various end-of-life options for this compound, including landfilling, incineration with energy recovery, and mechanical or chemical recycling frontiersin.orgmdpi.comtechscience.comaip.org. Studies consistently show that recycling this compound generally leads to lower environmental impacts compared to landfilling or incineration, particularly in terms of reduced GWP and resource consumption rsc.orgresearchgate.netmdpi.comclimateactionaccelerator.org. For instance, replacing virgin this compound with recycled this compound can reduce GWP by up to 8% or more, depending on the specific recycling process and application researchgate.netclimateactionaccelerator.org.
Data Tables
To illustrate the findings from LCA studies, the following tables summarize key environmental performance indicators.
Table 1: Environmental Impact Comparison: Virgin vs. Recycled this compound (General Trends)
| Impact Category | Virgin this compound | Recycled this compound | Percentage Reduction (Typical) | Source(s) |
| Global Warming Potential | Higher | Lower | 8% - 88% (varies by process) | researchgate.netmdpi.comclimateactionaccelerator.org |
| Fossil Energy Use | Higher | Lower | Significant | researchgate.netclimateactionaccelerator.org |
| Mineral Resource Use | Higher | Lower | Significant | researchgate.netclimateactionaccelerator.org |
| Human Toxicity | Higher | Lower | Moderate | researchgate.net |
| Acidification Potential | Higher | Lower | Moderate | researchgate.netclimateactionaccelerator.org |
| Abiotic Depletion | Higher | Lower | Moderate | researchgate.net |
Note: Percentage reductions are indicative and depend heavily on the specific recycling process, feedstock purity, and end-of-life scenario analyzed.
Table 2: Life Cycle Assessment of this compound Packaging vs. Alternatives (European Market Example)
| Packaging Material | GWP (MTA CO2-eq) | Mass Increase vs. PE (%) | Favorable GWP Comparisons (%) | Source(s) |
| This compound (PE) | Baseline | 0% | 68% | msu.edu |
| Paper | Higher | 244-306% | 19 of 35 comparisons | msu.edu |
| Glass | Higher | Significantly Higher | Not specified | msu.edumsu.edu |
| Metal | Higher | Significantly Higher | Not specified | msu.edumsu.edu |
Note: "MTA CO2-eq" refers to Million Tonnes of CO2 equivalent. The data highlights that replacing PE packaging with alternatives can lead to substantially higher greenhouse gas emissions and increased material weight.
Emerging Research Directions and Future Outlook in Polyethylene Science
Advanced Spectroscopic and Imaging Probes for In Situ Polyethylene Analysis
Understanding the behavior of this compound during polymerization, processing, and degradation requires analytical techniques that can provide real-time, in situ information. Advanced spectroscopic and imaging probes are crucial for elucidating the complex structural and chemical changes that occur under various conditions.
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for in situ analysis. researchgate.net FTIR spectroscopy can be used to identify different types of this compound (HDPE, LDPE, LLDPE) and to study conformational changes during processes like melting. semanticscholar.orghep.com.cn Raman microscopy, with its confocal capability, allows for the in situ determination of this compound density within multilayer films without requiring complex sample preparation. nih.gov This technique, combined with multivariate analysis like Partial Least Squares (PLS) regression, can predict properties such as crystallinity and density. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state 13C NMR with Cross-Polarization and Magic Angle Spinning (CP-MAS), offers a matrix-independent method for quantifying this compound in complex mixtures, which is particularly useful for biodegradation studies. semanticscholar.org
Imaging techniques are also providing unprecedented insights into the nanoscale morphology of this compound. Atomic Force Microscopy (AFM) has been used to image the crystallization of this compound in real-time with nanometer resolution, allowing for the direct observation of lamellar growth from an oriented backbone. nih.govresearchgate.net This provides valuable data that challenges and refines existing theories of polymer crystallization. researchgate.net In situ synchrotron radiation techniques, including X-ray scattering and nano-CT, are being employed to study the deformation-induced structural evolution of this compound, such as during flow-induced crystallization or tensile stretching. frontiersin.orgmdpi.com
| Technique | Abbreviation | In Situ Application for this compound | Key Findings/Capabilities |
|---|---|---|---|
| Fourier-Transform Infrared Spectroscopy | FTIR | Monitoring of conformational changes during melting; Identification of different PE types. semanticscholar.orghep.com.cn | Allows for the analysis of branching and absorption patterns to distinguish between HDPE, LDPE, and LLDPE. semanticscholar.org |
| Raman Spectroscopy/Microscopy | - | In situ density determination in multilayer films; Classification of PE types. nih.govnih.gov | Combined with PLS, it can quantitatively predict density and crystallinity. nih.gov Non-destructive and requires minimal sample preparation. nih.gov |
| Solid-State 13C Nuclear Magnetic Resonance Spectroscopy | CP-MAS NMR | Quantification of PE in complex matrices (e.g., during biodegradation). semanticscholar.org | Provides matrix-independent quantification with high sensitivity. semanticscholar.org |
| Atomic Force Microscopy | AFM | Real-time imaging of crystallization processes at the nanoscale. nih.govresearchgate.net | Enables direct observation of lamellar growth and interdigitation. nih.govresearchgate.net |
| Synchrotron Radiation X-ray Scattering | - | Studying deformation-induced structural changes and flow-induced crystallization. frontiersin.orgmdpi.com | Provides high time and spatial resolution for observing dynamic processes. frontiersin.org |
Bio-Inspired Approaches for this compound Design and Degradation
The high persistence of this compound in the environment has spurred research into bio-inspired methods for its design and degradation. Mimicking natural processes offers a promising avenue for creating more sustainable this compound-based materials and for developing effective bioremediation strategies.
A significant area of research is the microbial and enzymatic degradation of this compound. While this compound is notoriously resistant to biodegradation due to its stable carbon-carbon backbone, several microorganisms have shown the potential to break it down. researchgate.netnih.govsemanticscholar.orgresearchgate.netmdpi.commdpi.comthepharmajournal.com Fungal species, such as Aspergillus niger, and various bacteria, including species from the genera Pseudomonas, Bacillus, and Rhodococcus, have been identified as capable of degrading this compound, particularly after pre-treatment with methods like UV radiation to initiate oxidation. researchgate.netmdpi.commdpi.comthepharmajournal.com The larvae of the greater wax moth, Galleria mellonella, and their gut bacteria have also demonstrated the ability to degrade this compound, producing ethylene (B1197577) glycol as a byproduct. nih.gov
The enzymes responsible for this degradation are a key focus of current research. Laccases, manganese peroxidases, and alkane hydroxylases are among the enzymes identified as having this compound-degrading capabilities. researchgate.netmdpi.com These enzymes typically work by introducing oxidation into the polymer chain, which leads to chain scission. mdpi.com However, research into this compound-degrading enzymes (PEases) is still in its early stages compared to enzymes that degrade other plastics like this compound terephthalate (B1205515) (PET). researchgate.net A major challenge is that breaking down this compound into small molecules likely requires an enzymatic pathway involving multiple enzymes, rather than a single one. researchgate.net
Bio-inspired design principles are also being explored to create this compound-like materials that are more amenable to degradation. This includes the synthesis of polymers with in-chain functional groups that can act as predetermined break points, facilitating deconstruction. acs.org
| Organism/Enzyme | Type | Key Research Findings |
|---|---|---|
| Aspergillus niger | Fungus | Demonstrated a weight reduction of 45% in LDPE films in a liquid medium. mdpi.com |
| Rhodococcus sp. | Bacterium | Reported to produce laccases that can degrade this compound. researchgate.net |
| Galleria mellonella (Greater Wax Moth) Larvae | Insect | Capable of rapidly degrading this compound, producing ethylene glycol. nih.gov |
| Laccases | Enzyme | Identified as a potential this compound-degrading enzyme. researchgate.netmdpi.com |
| Manganese Peroxidase | Enzyme | Shown to be capable of degrading this compound. mdpi.com |
| Alkane Hydroxylase | Enzyme | Considered a key enzyme in the initial oxidation of the this compound chain. mdpi.com |
This compound Integration in Advanced Functional Systems: Research Perspectives
The versatility of this compound allows for its integration into a wide range of advanced functional systems, from biomedical devices to separation membranes. Research in this area focuses on tailoring the properties of this compound to meet the specific demands of these high-performance applications.
In the biomedical field, this compound, particularly ultra-high-molecular-weight this compound (UHMWPE), is a well-established biomaterial for medical implants due to its biocompatibility, high wear resistance, and ductility. uq.edu.aunih.govadvanced-emc.com It is commonly used in joint replacements, such as hip and knee implants. nih.govadvanced-emc.com Porous high-density this compound is also used for facial and cranial reconstruction. uq.edu.auresearchgate.net Current research is focused on improving the long-term performance of these implants by, for example, incorporating antioxidants like Vitamin E to minimize degradation. advanced-emc.com
This compound-based membranes are being developed for various separation applications. Their excellent chemical resistance makes them suitable for the filtration of high-purity solvents. sterlitech.com Microporous this compound membranes are used as separators in lithium-ion batteries and in microfiltration applications for water treatment. researchgate.net Research is exploring methods like the thermally induced phase separation (TIPS) process to control the pore size and porosity of these membranes to optimize their performance for specific separation tasks. researchgate.net
Furthermore, this compound is being used to create advanced composite materials. For instance, this compound-carbon nanotube composites (PECNTs) have attracted significant interest for their enhanced mechanical properties. iieta.orgresearchgate.net The functionalization of this compound, for example by attaching it to the surface of nanoparticles, can create hybrid materials with novel thermal and optical properties. uni-goettingen.de
| Application Area | Type of this compound | Function/Role | Research Perspective |
|---|---|---|---|
| Biomedical Implants | UHMWPE, Porous HDPE | Articulating surfaces in joint replacements; Cranial and facial reconstruction. uq.edu.aunih.govadvanced-emc.com | Improving long-term stability and wear resistance; Patient-specific implant design. uq.edu.au |
| Separation Membranes | HDPE, LDPE | Microfiltration for water treatment; Separators in lithium-ion batteries. researchgate.net | Controlling pore structure for enhanced selectivity and permeability. researchgate.net |
| Advanced Composites | Various | Matrix material for enhanced mechanical, thermal, or electrical properties. | Development of this compound-carbon nanotube composites with superior strength. iieta.orgresearchgate.net |
| Surface Modification | End-functionalized PE | Creating hydrophobic surfaces on materials like wood or silica (B1680970) nanoparticles. uni-goettingen.de | Developing novel synthetic routes for grafting this compound onto various substrates. uni-goettingen.de |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in polymer science, accelerating the discovery and design of new materials and optimizing processes. In the context of this compound, AI and ML are being applied to predict material properties, design catalysts, and improve recycling efficiency.
One of the key applications of AI is in the prediction of the mechanical properties of this compound-based materials. mdpi.comiieta.org For example, machine learning models like gene expression programming (GEP) have been used to calculate the elastic modulus of this compound-carbon nanotube composites, offering a faster alternative to traditional experimental techniques. iieta.orgresearchgate.net These models are trained on existing data to learn the complex relationships between the composition and processing of a material and its final properties. mdpi.com
AI is also being leveraged to design better industrial catalysts for this compound production. utoronto.cautoronto.ca Researchers have developed machine learning algorithms that can sift through thousands of possible geometric configurations of multi-element alloys to identify promising new catalysts. utoronto.cautoronto.ca This computational screening process can significantly reduce the time and cost associated with experimentally testing new catalyst formulations. utoronto.ca
| Application Area | AI/ML Technique | Objective | Key Outcomes/Potential |
|---|---|---|---|
| Property Prediction | Gene Expression Programming (GEP), Neural Networks | Predict mechanical properties (e.g., elastic modulus) of PE composites. mdpi.comiieta.orgresearchgate.net | Accelerates material design by reducing the need for extensive experimental testing. iieta.org |
| Catalyst Design | Neural Networks | Screen and identify optimal alloy compositions for industrial catalysts. utoronto.cautoronto.ca | Efficiently explores vast parameter spaces to design more efficient catalysts for PE production. utoronto.ca |
| Plastic Recycling | Machine Vision, Deep Learning | Automate the sorting of different plastic types, including HDPE and LDPE. recyclingtoday.orgplasticcollective.co | Increases sorting efficiency and accuracy, leading to higher quality recycled this compound. recyclingtoday.org |
| Process Optimization | Machine Learning Algorithms | Connect spectroscopic data (e.g., NIR) to material properties for rapid sorting. recyclemachine.netnist.gov | Enables real-time quality control and more profitable recycling operations. recyclemachine.net |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for characterizing the mechanical properties of polyethylene (PE) in academic research?
- Methodological Answer : Mechanical testing should follow ASTM D638 (tensile strength) and ASTM D790 (flexural modulus) to ensure reproducibility. For crystallinity analysis, Differential Scanning Calorimetry (DSC) quantifies melting points (e.g., ~130–145°C for HDPE) and crystallinity percentages, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies branching patterns (e.g., distinguishing LDPE from HDPE). Ensure samples are preconditioned at controlled humidity and temperature to minimize environmental variability .
Q. How can researchers address discrepancies in reported this compound degradation rates under UV exposure?
- Methodological Answer : Contradictions often arise from variations in UV intensity, wavelength (e.g., 280–400 nm), and polymer additives (e.g., stabilizers). To resolve discrepancies:
Normalize data using accelerated aging protocols (e.g., ASTM D4329 for UV exposure).
Compare degradation kinetics via Arrhenius modeling under controlled temperature and irradiance.
Use gel permeation chromatography (GPC) to track molecular weight changes, as mechanical data alone may not reflect chain scission .
Q. What are the critical considerations for selecting this compound grades (e.g., PE100 vs. PE80) in material science studies?
- Methodological Answer : PE100 has higher density (≥960 kg/m³), tensile strength (≥26 MPa), and stress crack resistance due to reduced branching. Use PE80 only for non-pressure applications (e.g., drainage pipes) or comparative studies on molecular architecture. Always verify material certifications (e.g., ISO 4427 for pipes) and report melt flow index (MFI) and polydispersity index (PDI) .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for studying this compound aging under chemical exposure?
- Methodological Answer : A 2³ factorial design (e.g., factors: pH, temperature, oxidant concentration) identifies interaction effects. For example, in UV/H₂O₂ degradation studies:
- Factors : pH (2–10), H₂O₂ dosage (50–200 mg/L), irradiation time (1–6 hrs).
- Responses : TOC removal (%) and elongation-at-break reduction.
- Analysis : Use ANOVA to isolate significant factors (e.g., pH*H₂O₂ interaction) and Response Surface Methodology (RSM) to model non-linear relationships. Validate with Central Composite Design (CCD) .
Q. What kinetic models best describe free-radical-induced this compound degradation in advanced oxidation processes (AOPs)?
- Methodological Answer : Implement continuous distribution kinetics to account for polymer chain length heterogeneity. For UV/H₂O₂ systems:
- Rate Equations : Integrate k₁ (•OH attack rate) and k₂ (chain scission rate) using time-dependent TOC data.
- Validation : Compare model predictions (e.g., TOC removal ±5%) with experimental data across 3–5 replicates. Use sensitivity analysis to prioritize influential parameters (e.g., H₂O₂ concentration > UV intensity) .
Q. How can researchers mitigate sampling bias when analyzing microplastic this compound in environmental matrices?
- Methodological Answer : Follow ISO 16665 guidelines for heterogeneous samples:
Subsampling : Use rotary dividers to ensure particle size representativeness.
Digestion : Apply 30% H₂O₂ + 0.5 M Fe²⁺ (Fenton’s reagent) to remove organic matter without degrading PE.
QA/QC : Include blanks, spikes, and replicates to quantify recovery rates (target: 85–110%) and limit of quantification (LOQ) via signal-to-noise ratios .
Methodological Frameworks
Q. What criteria ensure research questions on this compound meet academic rigor (e.g., FINER framework)?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Limit scope to 2–3 variables (e.g., temperature, additive type) with accessible characterization tools (e.g., SEM-EDS for filler dispersion).
- Novel : Investigate understudied areas (e.g., recyclate compatibility in PE/PLA blends).
- Ethical : Adhere to chemical waste disposal protocols (e.g., OSHA 1910.120 for HDPE lab containers) .
Q. How should researchers structure a manuscript to address conflicting data on this compound nanocomposites?
- Methodological Answer :
Introduction : Highlight gaps (e.g., inconsistent dispersion metrics in PE/clay systems).
Methods : Detail surfactant pretreatment (e.g., quaternary ammonium salts) and sonication parameters (e.g., 20 kHz, 30 mins).
Discussion : Contrast results with prior studies using TEM images and rheological data (e.g., Cole-Cole plots) to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
